molecular formula C34H46O15 B12392270 Angulatin B

Angulatin B

Cat. No.: B12392270
M. Wt: 694.7 g/mol
InChI Key: OTIDWXHYGSOAAU-QDBFJPMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angulatin B is a useful research compound. Its molecular formula is C34H46O15 and its molecular weight is 694.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H46O15

Molecular Weight

694.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,9R,12R)-5,8,12-triacetyloxy-2-hydroxy-2,10,10-trimethyl-4-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate

InChI

InChI=1S/C34H46O15/c1-16(2)28(38)43-15-33-25(45-19(6)36)22(47-29(39)17(3)4)13-32(10,41)34(33)26(46-20(7)37)23(31(8,9)49-34)24(44-18(5)35)27(33)48-30(40)21-11-12-42-14-21/h11-12,14,16-17,22-27,41H,13,15H2,1-10H3/t22-,23+,24?,25-,26+,27-,32-,33-,34-/m0/s1

InChI Key

OTIDWXHYGSOAAU-QDBFJPMYSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Angulatin B: A Technical Guide to its Isolation from Celastrus angulatus Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Angulatin B, a sesquiterpene polyol ester, from the root bark of Celastrus angulatus. The intricate experimental protocols and comprehensive quantitative data presented herein provide a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Celastrus angulatus has a history in traditional medicine and has been a source of a variety of bioactive compounds.[1][2] Among these, this compound and other related sesquiterpene polyol esters have garnered interest for their potential biological activities, including insecticidal and antitumor properties.[3][4] This guide focuses on the critical first step: the precise and efficient isolation of this promising natural product.

Experimental Protocol: Isolation of this compound

The isolation of this compound from the root bark of Celastrus angulatus is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating sesquiterpene polyol esters from this plant species.

Plant Material Collection and Preparation

The root bark of Celastrus angulatus Maxim. is collected and authenticated. The bark is then air-dried, pulverized into a coarse powder, and stored in a cool, dry place until extraction.

Extraction

The powdered root bark is subjected to exhaustive extraction to ensure the efficient recovery of this compound.

  • Solvent Extraction: The powdered root bark is extracted with an organic solvent. While various solvents can be used, methanol (MeOH) is commonly employed for the extraction of polar to semi-polar compounds like sesquiterpene polyol esters.[5] The extraction is typically performed at room temperature with stirring or through maceration over several days, with the solvent being replaced periodically. Alternatively, a Soxhlet apparatus can be used for a more rapid and exhaustive extraction.

Fractionation of the Crude Extract

The crude methanol extract is concentrated under reduced pressure to yield a viscous residue. This residue is then subjected to a preliminary fractionation to separate compounds based on their polarity.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which contains a complex mixture of compounds, is further purified using a combination of chromatographic techniques.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known sesquiterpene polyol esters are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions from column chromatography are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often in an isocratic or gradient elution mode. The effluent is monitored by a UV detector, and peaks corresponding to pure compounds are collected. The peak corresponding to this compound is identified by analytical HPLC and comparison with a reference standard if available.

The following diagram illustrates the general workflow for the isolation of this compound.

Angulatin_B_Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification start Powdered Root Bark of Celastrus angulatus extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partition et_fraction Ethyl Acetate Fraction partition->et_fraction silica_gel Silica Gel Column Chromatography et_fraction->silica_gel pooled_fractions Pooled Fractions silica_gel->pooled_fractions prep_hplc Preparative RP-HPLC pooled_fractions->prep_hplc angulatin_b Pure this compound prep_hplc->angulatin_b

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

Parameter Value
Molecular Formula C₃₄H₄₆O₁₅
Molecular Weight 694.72 g/mol
CAS Number 142546-07-4

Note: The yield of this compound can vary depending on the plant material, extraction method, and purification efficiency. Specific yield data is not consistently reported in the literature.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table presents a summary of the expected spectroscopic data based on the analysis of its chemical class.

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to the dihydro-β-agarofuran skeleton, acetyl groups, and other ester moieties.
¹³C NMR Carbon signals characteristic of the sesquiterpene core and ester carbonyls.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula C₃₄H₄₆O₁₅.
Infrared (IR) Absorption bands for hydroxyl (-OH) and ester carbonyl (C=O) functional groups.
Ultraviolet (UV) Absorption maxima related to the chromophores present in the molecule.

Biological Activity and Signaling Pathways

While the primary focus of many studies has been on the isolation and structural characterization of sesquiterpene polyol esters from Celastrus angulatus, preliminary research indicates their potential as antitumor and insecticidal agents.[4] However, the specific signaling pathways through which this compound exerts its biological effects are not yet well-defined and represent an area for future investigation.

The general workflow for investigating the biological activity and signaling pathways of a purified compound like this compound is depicted below.

Signaling_Pathway_Investigation cluster_activity Biological Activity Screening cluster_pathway Signaling Pathway Elucidation pure_compound Pure this compound in_vitro In Vitro Assays (e.g., cytotoxicity, enzyme inhibition) pure_compound->in_vitro in_vivo In Vivo Models (e.g., animal studies) pure_compound->in_vivo bio_activity Identified Biological Activity in_vitro->bio_activity in_vivo->bio_activity molecular_studies Molecular Studies (e.g., Western Blot, qPCR, RNA-Seq) bio_activity->molecular_studies pathway_analysis Pathway Analysis molecular_studies->pathway_analysis target_id Target Identification pathway_analysis->target_id elucidated_pathway Elucidated Signaling Pathway target_id->elucidated_pathway

Figure 2: Logical workflow for investigating the signaling pathways of this compound.

This technical guide provides a comprehensive overview of the isolation of this compound, offering a valuable starting point for researchers. The detailed methodologies and compiled data are intended to facilitate further investigation into the chemical and biological properties of this intriguing natural product. Future research focused on elucidating its specific mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

Angulatin B: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. As a member of the complex family of dihydro-β-agarofuran sesquiterpenoids, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its known biological effects, with a focus on data presentation in structured tables and visualization of relevant workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₅[1]
Molecular Weight 694.72 g/mol [1]
Appearance White powder[2]
Melting Point Not available in cited sources
Solubility Not available in cited sources

Spectroscopic Data

The structural elucidation of this compound and related compounds relies heavily on a combination of spectroscopic techniques. While the complete spectral data for this compound is not fully detailed in the available literature, typical spectroscopic characteristics for this class of compounds are presented below.

TechniqueDescription
UV-Vis Spectroscopy Sesquiterpene esters from Celastrus angulatus containing an aromatic moiety typically exhibit absorption maxima around 232 nm and 275 nm.[2]
Infrared (IR) Spectroscopy The IR spectrum of similar compounds reveals characteristic absorptions for ester carbonyl groups (around 1741 cm⁻¹) and free hydroxyl groups (around 3510 cm⁻¹).[2]
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR, in conjunction with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural assignment of the complex sesquiterpene core and its ester substituents.[3][4][5][6]

Experimental Protocols

Isolation and Purification of Sesquiterpene Esters from Celastrus angulatus

The following is a generalized experimental workflow for the isolation and purification of sesquiterpene esters, including this compound, from the root bark of Celastrus angulatus.[2]

G A Dried and pulverized root bark of Celastrus angulatus B Methanol Reflux Extraction A->B C Concentration under reduced pressure B->C D Adsorption onto Macroporous Resin Column (D101) C->D E Elution with MeOH-H₂O gradient (e.g., 5:5, 6:4, 7:3) D->E F Fraction Collection and Analysis (LC/DAD/MS) E->F G Bioassay-guided Fractionation (e.g., Insecticidal activity assay) F->G H Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) G->H I Pure this compound H->I

Figure 1: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

  • Extraction: The dried and pulverized root bark of Celastrus angulatus is subjected to reflux extraction with methanol.[2] This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Preliminary Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed using a stepwise gradient of methanol in water.[2]

  • Bioassay-Guided Fractionation: The collected fractions are analyzed by techniques such as LC/DAD/MS, and similar fractions are combined. These combined fractions are then screened for biological activity (e.g., insecticidal activity) to guide the subsequent purification steps.[2]

  • Final Purification: The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds, including this compound.[2]

Biological Activity

Insecticidal Activity

Numerous studies have reported the insecticidal properties of sesquiterpene polyol esters isolated from Celastrus angulatus. These compounds, including congeners of this compound, have demonstrated stomach toxicity against various insect larvae, such as Mythimna separata (armyworm).[2][3][5][6] The insecticidal activity is often evaluated using a leaf disc method, where the median knock-down dose (KD₅₀) is determined.[2]

Experimental Protocol for Insecticidal Activity Assay:

  • Sample Preparation: Test compounds are dissolved in acetone.

  • Treatment: Leaf discs of a specific area are treated with known amounts of the test samples. Acetone and a known insecticide (e.g., Celangulin V) can be used as negative and positive controls, respectively.

  • Exposure: Fourth instar larvae of the target insect (e.g., M. separata) are fed with the treated leaf discs for a defined period (e.g., 12 hours).

  • Observation: The number of knocked-down larvae is recorded after a set time (e.g., 24 hours), and the KD₅₀ value is calculated.[2]

Anti-inflammatory Activity

While some angulatin compounds from Celastrus angulatus have been investigated for their anti-inflammatory potential by measuring the inhibition of nitric oxide production in RAW 264.7 macrophages, the tested compounds did not show significant activity at the tested concentrations. At present, there is no specific information available in the searched literature regarding the anti-inflammatory activity of this compound or the signaling pathways it may modulate.

Signaling Pathways

Currently, there is a lack of specific studies in the reviewed literature that elucidate the signaling pathways modulated by this compound. Research on other natural products suggests potential interactions with various pathways, but this remains a key area for future investigation for this compound.

Conclusion

This compound is a complex natural product with established insecticidal properties characteristic of the sesquiterpene esters from Celastrus angulatus. While its basic physicochemical identifiers are known, a comprehensive profile including melting point, solubility, and detailed spectroscopic data requires further experimental investigation. The primary biological activity reported is its insecticidal effect, with standardized protocols available for its evaluation. A significant knowledge gap exists concerning its other potential biological activities and the underlying molecular mechanisms and signaling pathways. Future research should focus on filling these gaps to fully understand the therapeutic and biotechnological potential of this compound.

References

Unraveling the Molecular Architecture of Angulatin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The core structure of these compounds is a β-dihydroagarofuran skeleton, which is extensively esterified with a variety of acid moieties, leading to a vast diversity of related natural products. The elucidation of their intricate three-dimensional structures relies on a combination of advanced spectroscopic techniques and established chemical methods.

Isolation and Purification

The initial step in the structure elucidation of angulatins is their isolation from the plant material, typically the root bark of Celastrus angulatus. The general workflow involves extraction followed by multi-step chromatography.

Experimental Protocol: Isolation
  • Extraction: The dried and pulverized root bark of C. angulatus is typically extracted exhaustively with a polar solvent such as methanol under reflux. The resulting crude extract is then concentrated under reduced pressure.

  • Preliminary Fractionation: The crude extract is often subjected to fractionation using macroporous resin column chromatography. Elution is performed with a gradient of methanol and water to separate compounds based on polarity.

  • Fine Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often including silica gel and reverse-phase (RP-HPLC) chromatography, to yield the pure sesquiterpenoid esters.

G plant Dried Root Bark of Celastrus angulatus extraction Methanol Extraction (Reflux) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Macroporous Resin Column Chromatography crude_extract->fractionation fractions Polarity-Based Fractions fractionation->fractions purification Preparative RP-HPLC fractions->purification pure_compound Pure Angulatin B Analogue purification->pure_compound

Fig. 1: General workflow for the isolation of angulatins.

Structure Elucidation: A Spectroscopic Approach

The determination of the chemical structure of angulatins is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the connectivity and stereochemistry of the molecule.

Due to the absence of specific data for this compound, the following tables present representative data for a closely related β-dihydroagarofuran sesquiterpene polyol ester, Celangulatin C , isolated from Celastrus angulatus.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of the molecule.

Parameter Value for Celangulatin C
Ionization ModePositive
Observed Ion[M+Na]⁺
Measured m/z725.2680
Molecular FormulaC₃₅H₄₆O₁₅
Calculated Mass725.2684

Table 1: Representative High-Resolution Mass Spectrometry Data for Celangulatin C.[1]

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below for Celangulatin C was recorded in CDCl₃.[1]

Position δC (ppm) δH (ppm), mult. (J in Hz)
171.85.56, d (3.5)
270.15.48, dd (3.5, 2.5)
331.92.35, m
474.94.60, d (2.5)
580.2-
672.15.95, s
743.52.85, d (4.5)
873.25.28, dd (4.5, 3.0)
975.45.80, d (3.0)
1060.3-
1186.9-
1217.51.60, s
1364.84.55, d (12.5); 4.28, d (12.5)
1424.11.35, s
15--
Table 2: ¹H and ¹³C NMR Data for the β-dihydroagarofuran Core of Celangulatin C.[1]

The various ester groups attached to the core are also identified by their characteristic NMR signals.

Ester Group Position δC (ppm) δH (ppm), mult. (J in Hz)
Acetoxy1-OAc169.5 (C=O), 20.9 (CH₃)2.05, s
Acetoxy2-OAc169.4 (C=O), 20.8 (CH₃)2.01, s
Acetoxy8-OAc169.9 (C=O), 21.0 (CH₃)1.95, s
Benzoyloxy9-OBz165.6 (C=O), 129.5 (C), 133.5 (CH), 128.6 (CH), 130.1 (CH)8.05, d (7.5); 7.60, t (7.5); 7.45, t (7.5)
Isobutanoyloxy13-OiBu176.6 (C=O), 33.9 (CH), 18.8 (CH₃), 18.7 (CH₃)2.50, m; 1.15, d (7.0); 1.12, d (7.0)
Table 3: NMR Data for the Ester Moieties of Celangulatin C.[1]

Experimental Protocols for Structure Elucidation

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the positions of the ester groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra are often obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation hr_ms HR-ESI-MS mol_formula Molecular Formula hr_ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C) fragments Identification of Core and Ester Moieties nmr_1d->fragments nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) connectivity Assembly of Planar Structure nmr_2d->connectivity stereochem Determination of Relative Stereochemistry nmr_2d->stereochem mol_formula->connectivity fragments->connectivity connectivity->stereochem final_structure Final Chemical Structure of This compound Analogue stereochem->final_structure

Fig. 2: Logical workflow for the structure elucidation of angulatins.

Biological Activity and Signaling Pathways

Sesquiterpenoids from Celastrus angulatus have been reported to possess a range of biological activities, including insecticidal and antitumor effects. The precise signaling pathways modulated by this compound are not detailed in the available literature. However, related compounds from this family are known to exert their effects through various mechanisms, and further research is needed to elucidate the specific molecular targets of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B and its related compounds, a family of sesquiterpene polyol esters, have garnered significant interest within the scientific community due to their potential biological activities. These complex natural products are primarily found in plants of the Celastrus genus, known for their use in traditional medicine and as a source of bioactive molecules. This technical guide provides an in-depth overview of the natural sources of this compound and its analogs, detailed experimental protocols for their isolation, and an exploration of their biosynthetic origins. The information is presented to support further research and development in pharmacology and medicinal chemistry.

Natural Sources of this compound and Related Compounds

The principal natural source of this compound and a diverse array of related sesquiterpene polyol esters is the root bark of Celastrus angulatus. This plant, belonging to the Celastraceae family, is the most frequently cited source for this class of compounds. While other species of Celastrus also produce similar sesquiterpenoids, C. angulatus stands out for the variety and abundance of these molecules.

The core chemical structure of these compounds is a β-dihydroagarofuran skeleton, which is variously esterified with acetic, benzoic, isobutyric, and other acids. This variability in esterification gives rise to the wide range of Angulatin analogs and other named compounds found within the plant.

Quantitative Data on the Isolation of this compound and Related Sesquiterpene Polyol Esters

The yield of this compound and its analogs from Celastrus angulatus can vary depending on the specific compound, the geographic location of the plant, harvesting time, and the extraction and purification methods employed. The following table summarizes available data on the isolation of these compounds.

Compound NamePlant PartStarting Material (kg)Yield (mg)Approximate Yield (%)Reference
Angulatin ARoot BarkNot SpecifiedNot SpecifiedNot Specified[1]
This compound Root Bark Not Specified Not Specified Not Specified
Celangulatin CRoot Bark10450.00045%[2]
Celangulatin DRoot Bark10250.00025%[2]
Celangulatin ERoot Bark10180.00018%[2]
Celangulatin FRoot Bark10520.00052%[2]
Kupiteng Ester ARoot BarkNot SpecifiedNot SpecifiedNot Specified[3]
Kupiteng Ester BRoot BarkNot SpecifiedNot SpecifiedNot Specified[3]
Kupiteng Ester CRoot BarkNot SpecifiedNot SpecifiedNot Specified[3]
Angulatin VRoot BarkNot SpecifiedNot SpecifiedNot Specified[4]
Angulatin WRoot BarkNot SpecifiedNot SpecifiedNot Specified[4]
Angulatin XRoot BarkNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound and its analogs from Celastrus angulatus root bark typically involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methodologies reported in scientific literature.

Preparation of Plant Material
  • The root bark of Celastrus angulatus is collected, washed, and air-dried in a shaded area.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Solvent Extraction
  • The powdered root bark is subjected to exhaustive extraction with an organic solvent. Methanol is a commonly used solvent for this purpose.[3]

  • The extraction is typically performed at room temperature or under reflux for several hours to ensure maximum recovery of the target compounds.

  • The resulting crude extract is then filtered and concentrated under reduced pressure to yield a viscous residue.

Liquid-Liquid Partitioning
  • The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

Chromatographic Purification

A series of chromatographic techniques are employed for the separation and purification of individual compounds from the enriched fractions.

  • Column Chromatography: The fractions obtained from liquid-liquid partitioning are first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the compounds into different fractions.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities are further purified using pTLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

Visualizing the Experimental Workflow

experimental_workflow start Dried & Powdered Celastrus angulatus Root Bark extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc Reversed-Phase HPLC ptlc->hplc end Pure this compound & Analogs hplc->end

A generalized workflow for the isolation of this compound.

Biosynthesis of this compound and Related Sesquiterpene Polyol Esters

The biosynthesis of the β-dihydroagarofuran core of this compound and its analogs originates from the general isoprenoid pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[5]

The formation of the characteristic tricyclic β-dihydroagarofuran skeleton is believed to proceed through a series of enzymatic cyclization reactions initiated by a terpene synthase. While the specific enzymes involved in Celastrus angulatus have not been fully characterized, the general proposed pathway is as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): FPP is synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of FPP synthase.

  • Cyclization of FPP: A specific terpene synthase catalyzes the cyclization of the linear FPP molecule. This is a complex process involving the formation of carbocation intermediates and subsequent intramolecular rearrangements to form the bicyclic eudesmane carbocation.

  • Formation of the Tetrahydrofuran Ring: Further enzymatic steps, likely involving hydroxylation and subsequent ring closure, lead to the formation of the characteristic tetrahydrofuran ring of the β-dihydroagarofuran skeleton.

  • Esterification: The final step in the biosynthesis of this compound and its analogs is the esterification of the polyol core at various positions. This is carried out by a series of acyltransferases that utilize different acyl-CoA donors (e.g., acetyl-CoA, benzoyl-CoA, isobutyryl-CoA) to attach the respective ester groups.

Visualizing the Biosynthetic Pathway

biosynthetic_pathway cluster_precursors Isoprenoid Precursors ipp Isopentenyl Pyrophosphate (IPP) fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPP Synthase dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->fpp FPP Synthase eudesmane Eudesmane Carbocation fpp->eudesmane Terpene Synthase agarofuran β-Dihydroagarofuran Core eudesmane->agarofuran Further Enzymatic Steps angulatin_b This compound & Analogs agarofuran->angulatin_b Acyltransferases (Esterification)

Proposed biosynthetic pathway of this compound.

Conclusion

This compound and its related sesquiterpene polyol esters from Celastrus angulatus represent a promising class of natural products for further investigation. This guide has provided a comprehensive overview of their natural sources, detailed methodologies for their isolation and purification, and an outline of their biosynthetic pathway. The provided information aims to facilitate future research into the pharmacological properties and potential therapeutic applications of these intricate molecules. Further studies are warranted to fully elucidate the specific enzymatic machinery involved in their biosynthesis and to conduct more extensive quantitative analyses of their occurrence in various natural sources.

References

The Biosynthetic Pathway of Angulatin B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a member of the diverse family of β-dihydroagarofuran sesquiterpenoid polyol esters, a class of natural products predominantly found in plants of the Celastraceae family, notably in the root bark of Celastrus angulatus. These compounds have garnered significant interest due to their potent insecticidal and other biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of sesquiterpenoid biosynthesis in plants. While the precise enzymatic steps for this compound are yet to be fully elucidated, this document outlines the core biosynthetic route, from primary metabolites to the characteristic β-dihydroagarofuran scaffold and its subsequent elaborate modifications. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, biosynthesis, and the development of novel therapeutic and agrochemical agents.

Core Biosynthetic Pathway of the β-Dihydroagarofuran Scaffold

The biosynthesis of this compound and related sesquiterpenoids originates from the general isoprenoid pathway, which provides the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis commences with the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) . This generates the C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP), which is the universal precursor for all sesquiterpenoids.

Cyclization of FPP to the β-Dihydroagarofuran Core

The commitment step in the biosynthesis of angulatins is the cyclization of the linear FPP molecule into the characteristic tricyclic β-dihydroagarofuran skeleton. This complex transformation is catalyzed by a specific sesquiterpene synthase (STS) , likely a β-dihydroagarofuran synthase. The proposed cyclization cascade involves a series of intramolecular electrophilic additions, proton transfers, and rearrangements, ultimately yielding the core hydrocarbon scaffold.

Biosynthesis_of_beta_Dihydroagarofuran_Core cluster_fpps Farnesyl Pyrophosphate Synthase (FPPS) cluster_sts β-Dihydroagarofuran Synthase IPP Isopentenyl Pyrophosphate (IPP) FPP (2E,6E)-Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Core β-Dihydroagarofuran Scaffold FPP->Core Post_Cyclization_Modifications cluster_cyp Cytochrome P450s (CYPs) cluster_at Acyltransferases (ATs) Core β-Dihydroagarofuran Scaffold Polyol Polyhydroxylated β-Dihydroagarofuran Core->Polyol AngulatinB This compound Polyol->AngulatinB Experimental_Workflow cluster_plant Plant Material (Celastrus angulatus) RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Metabolite_Extraction Metabolite Extraction Enzyme_Assays Enzyme Assays Metabolite_Extraction->Enzyme_Assays Substrate Transcriptome_Sequencing Transcriptome Sequencing cDNA_Synthesis->Transcriptome_Sequencing Candidate_Gene_ID Candidate Gene Identification (STS, CYP, AT) Transcriptome_Sequencing->Candidate_Gene_ID Gene_Cloning Gene Cloning & Heterologous Expression Candidate_Gene_ID->Gene_Cloning Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Protein_Purification->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, LC-MS, NMR) Enzyme_Assays->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

Angulatin B (CAS No. 142546-07-4): A Technical Overview of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin B, a sesquiterpenoid natural product isolated from the root bark of Celastrus angulatus, has emerged as a compound of interest in oncological research. With the CAS number 142546-07-4, this molecule has demonstrated potent cytotoxic effects against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity with a focus on its cytotoxic effects, and the experimental methodologies used for its study. Furthermore, this document outlines the putative signaling pathways that may be modulated by this compound and presents logical workflows for its investigation, visualized through detailed diagrams to facilitate a deeper understanding of its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is a complex sesquiterpenoid ester. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 142546-07-4[1][2]
Molecular Formula C₃₄H₄₆O₁₅[1]
Molecular Weight 694.72 g/mol [1]
Source Root bark of Celastrus angulatus[1][3]

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its potent cytotoxicity against various human cancer cell lines. While specific IC50 values for this compound are part of a broader study, the available literature indicates a significant potential for this compound in cancer research.

Compound(s)Cell LinesActivity TypeReported EC50/IC50 RangeReference
This compound, Physalins D and FVarious human cancer cellsCytotoxicity0.2-1.6 µg/mL

Further research is required to delineate the specific IC50 values for this compound against individual cancer cell lines.

Experimental Protocols

The following sections detail the generalized experimental protocols relevant to the study of this compound's cytotoxic and mechanistic properties.

Isolation of this compound from Celastrus angulatus

A general workflow for the isolation of sesquiterpenoids like this compound from its natural source involves several key steps.

G cluster_0 Extraction and Fractionation cluster_1 Purification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatography Fractions Fractions Fractionation->Fractions Active Fractions Active Fractions Purification Purification Active Fractions->Purification HPLC This compound This compound Purification->this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The root bark of Celastrus angulatus is collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction techniques. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography over silica gel. This step separates the extract into fractions with varying polarities.

  • Bioassay-Guided Isolation: Fractions are screened for cytotoxic activity to identify the most potent fractions.

  • Purification: The active fractions are further purified using advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

To determine the cytotoxic effects of this compound, standard cell viability assays are employed.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h Viability Reagent Viability Reagent Incubation->Viability Reagent Add Measurement Measurement Viability Reagent->Measurement e.g., Absorbance Data Analysis Data Analysis Measurement->Data Analysis IC50 Calculation

Caption: Workflow for a typical cytotoxicity assay.

Methodology (MTT Assay Example):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathways

While direct evidence for this compound's mechanism of action is limited, sesquiterpenoids are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate hypothetical pathways that could be affected by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->IKK Complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK (Extracellular signal-Regulated Kinase) pathway, is frequently hyperactivated in cancer, promoting cell proliferation and survival.

G Growth Factors Growth Factors Ras Ras Growth Factors->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Proliferation Nucleus->Proliferation Promotes This compound This compound This compound->Raf Inhibits?

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Future Directions and Conclusion

This compound presents a compelling profile as a cytotoxic agent with potential for further development. The immediate research priorities should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of pure this compound against a diverse panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including its impact on key signaling pathways such as NF-κB and MAPK/ERK.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

References

Angulatin B molecular formula C34H46O15

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Angulatin B, a natural product with the molecular formula C34H46O15, has been isolated from the root bark of Celastrus angulatus.[1] This document serves as a comprehensive technical guide, consolidating the available scientific information on this compound and related compounds. Given the limited publicly available data specifically for this compound, this guide also incorporates data and methodologies from closely related and well-characterized β-dihydroagarofuran sesquiterpenes isolated from the same plant species. This approach provides a robust framework for understanding the chemical and biological properties of this class of compounds.

Molecular Profile and Physicochemical Properties

This compound is classified as a sesquiterpene polyol ester, a class of compounds characterized by a β-dihydroagarofuran skeleton. While specific experimental data for this compound remains largely within its primary publication, its fundamental properties are cataloged by several chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C34H46O15[1]
Molecular Weight 694.72 g/mol [1]
CAS Number 142546-07-4
Natural Source Root bark of Celastrus angulatus[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are detailed in its primary citation. However, the general methodologies employed for the separation and identification of β-dihydroagarofuran sesquiterpenes from Celastrus angulatus provide a clear procedural blueprint.

Isolation of β-Dihydroagarofuran Sesquiterpenes

The following workflow outlines a typical procedure for the isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and Powdered Root Bark of C. angulatus extraction Methanol Extraction (e.g., Soxhlet or maceration) start->extraction concentration Concentration in vacuo extraction->concentration partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partition column_chromatography Silica Gel Column Chromatography (Gradient elution) partition->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc crystallization Crystallization hplc->crystallization pure_compound Pure this compound crystallization->pure_compound

Figure 1: General workflow for the isolation of this compound.
Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. The primary methods for elucidating the structures of β-dihydroagarofuran sesquiterpenes are detailed below.

Table 2: Spectroscopic Methods for Structure Elucidation

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., hydroxyls, carbonyls, esters).
Nuclear Magnetic Resonance (NMR)
   ¹H NMRDetermination of the proton framework of the molecule.
   ¹³C NMRDetermination of the carbon skeleton of the molecule.
   2D NMR (COSY, HSQC, HMBC)Elucidation of the connectivity between protons and carbons to establish the final structure and stereochemistry.

Quantitative Data

While the specific NMR data for this compound is not widely disseminated, the following table presents the ¹H and ¹³C NMR data for a representative and structurally related β-dihydroagarofuran sesquiterpene, Celangulin V, also isolated from Celastrus angulatus. This provides valuable comparative data for researchers working with this class of compounds.

Table 3: ¹H and ¹³C NMR Data for Celangulin V in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
174.25.68 (d, 3.5)
272.95.35 (dd, 11.0, 3.5)
339.82.15 (m), 2.45 (m)
474.14.65 (s)
555.4-
670.85.82 (s)
749.3-
876.95.45 (d, 3.0)
978.25.95 (d, 3.0)
1045.2-
1113.91.25 (s)
1263.24.20 (d, 12.0), 4.55 (d, 12.0)
1320.91.10 (s)
1429.81.50 (s)
1562.14.15 (d, 12.0), 4.30 (d, 12.0)
Ester Moieties
Benzoyl (at C-9)165.2, 133.5, 130.2, 128.68.05 (d, 7.5), 7.60 (t, 7.5), 7.45 (t, 7.5)
Isobutanoyl (at C-1, C-12)176.5, 34.2, 19.1, 19.02.60 (m)
Acetyl (at C-2, C-8)170.1, 21.12.05 (s)

Data is compiled from related literature on Celangulin V and is for representative purposes.

Biological Activity and Signaling Pathways

Specific biological activities and their underlying mechanisms have not been extensively reported for this compound. However, studies on other sesquiterpene polyol esters from Celastrus angulatus indicate a range of biological effects, primarily insecticidal and, to a lesser extent, cytotoxic activities.

Insecticidal Activity

Numerous β-dihydroagarofuran sesquiterpenes from Celastrus angulatus have demonstrated potent insecticidal properties. The mechanism of action is often attributed to neurotoxicity.

Cytotoxic and Antitumor Activity

Several sesquiterpenes from Celastrus angulatus have been evaluated for their cytotoxic effects against various cancer cell lines. The reported activities are generally moderate. It is hypothesized that the cytotoxic effects of these compounds may be mediated through the induction of apoptosis.

A plausible mechanism for the induction of apoptosis by compounds like this compound could involve the modulation of key signaling pathways that regulate cell survival and death. One such critical pathway is the TGF-β signaling pathway, which is often dysregulated in cancer.

G cluster_pathway Hypothesized TGF-β Signaling Pathway Modulation angulatin_b This compound tgfbr TGF-β Receptor Complex angulatin_b->tgfbr Modulates smad23 p-SMAD2/3 tgfbr->smad23 Phosphorylates smad_complex SMAD2/3/4 Complex smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis

Figure 2: Hypothesized modulation of the TGF-β signaling pathway by this compound.

Conclusion

This compound represents a structurally interesting sesquiterpene polyol ester from Celastrus angulatus. While specific data on this compound is limited, the broader family of β-dihydroagarofuran sesquiterpenes from this plant exhibits significant biological potential, particularly as insecticides and potential anticancer agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its mechanisms of action, which may unveil novel therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this and related natural products.

References

A Technical Deep Dive into Sesquiterpene Polyol Esters: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene polyol esters, a diverse class of natural products, are gaining increasing attention within the scientific community for their wide array of potent biological activities. Predominantly isolated from plants of the Celastraceae family, such as Celastrus and Tripterygium species, these compounds are characterized by a core sesquiterpenoid structure decorated with multiple ester functional groups. This intricate molecular architecture is responsible for their significant therapeutic potential, which spans insecticidal, anti-inflammatory, and antitumor activities. This in-depth technical guide provides a comprehensive literature review of sesquiterpene polyol esters, focusing on their sources, structures, biological activities, and underlying mechanisms of action.

Biological Activities of Sesquiterpene Polyol Esters

Sesquiterpene polyol esters exhibit a remarkable range of biological effects. The quantitative data for some of the key activities are summarized in the tables below.

Anti-inflammatory Activity

A significant number of sesquiterpene polyol esters isolated from Tripterygium wilfordii have demonstrated potent anti-inflammatory properties. The primary assay used to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

CompoundSourceAssayIC50 (µM)Reference
Compound 9 Tripterygium wilfordiiNO production in LPS-induced RAW 264.7 cells8.77[1][2][3]
Tripterysine G (Compound 7 )Tripterygium wilfordiiIL-6 secretion in LPS-induced BV2 macrophages27.36% inhibition[1][2][3]
Compound 8 Tripterygium wilfordiiNO release in LPS-induced RAW 264.7 cells15.7[4]
Antitumor Activity

Several sesquiterpene polyol esters have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

CompoundSourceCell LineIC50 (µM)Reference
Compound 1 Celastrus angulatusBcap-37 (human breast cancer)54.08[5][6]
Compound 2 Celastrus angulatusBcap-37 (human breast cancer)61.35[5][6]
Insecticidal Activity

Certain sesquiterpene polyol esters, particularly those from Celastrus angulatus, have shown significant insecticidal properties. The knockdown dose (KD50) is often used to quantify the potency of these compounds against insect larvae.

CompoundSourceInsect SpeciesKD50 (µg/g)Reference
Celangulatin ACelastrus angulatusMythimna separata (4th instar larvae)68.5[7]
Celangulatin BCelastrus angulatusMythimna separata (4th instar larvae)215.8[7]
NW37Celastrus angulatusMythimna separata (4th instar larvae)252.3[8]
Kupiteng ester ACelastrus angulatusMythimna separata (4th instar larvae)260.2[9][10]
Kupiteng ester BCelastrus angulatusMythimna separata (4th instar larvae)445.5[9][10]
Kupiteng ester CCelastrus angulatusMythimna separata (4th instar larvae)1260.0[9][10]

Experimental Protocols

The isolation and characterization of sesquiterpene polyol esters, as well as the evaluation of their biological activities, involve a series of detailed experimental procedures.

Isolation and Purification of Sesquiterpene Polyol Esters

A common workflow for the isolation of these compounds from plant material is outlined below. This process, known as bioassay-guided fractionation, uses biological activity to direct the separation process.[11]

G A Plant Material (e.g., root bark of Celastrus angulatus) B Extraction (e.g., with methanol) A->B C Crude Extract B->C D Bioassay (e.g., insecticidal activity) C->D E Fractionation (e.g., Column Chromatography) C->E F Active Fractions E->F F->D G Further Purification (e.g., HPLC) F->G H Pure Sesquiterpene Polyol Esters G->H H->D I Structure Elucidation (NMR, MS) H->I

Bioassay-guided isolation workflow.

Detailed Methodologies:

  • Plant Extraction: Air-dried and powdered plant material (e.g., root barks of Celastrus angulatus) is extracted with a solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[11]

  • Fractionation: The crude extract is subjected to column chromatography over silica gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

  • Bioassay-Guided Selection: Each fraction is tested for the biological activity of interest (e.g., insecticidal, anti-inflammatory). The most active fractions are selected for further purification.

  • High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.[11]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The following protocol is a standard method for assessing the anti-inflammatory activity of sesquiterpene polyol esters.

G A Seed RAW 264.7 cells in 96-well plates B Pre-treat cells with test compounds for 1h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess reagent to supernatant D->E F Measure absorbance at 540 nm E->F G Calculate NO production and IC50 values F->G

Workflow for the NO inhibition assay.

Detailed Methodologies:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the sesquiterpene polyol esters for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

  • Data Analysis: The amount of NO produced is calculated from a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1][3]

Signaling Pathways

The anti-inflammatory effects of many natural products, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific mechanisms for many sesquiterpene polyol esters are still under investigation, a common target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription SPE Sesquiterpene Polyol Ester SPE->IKK Inhibits

Hypothesized NF-κB signaling inhibition.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and induces their transcription. Sesquiterpene polyol esters may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory mediators.

Conclusion

Sesquiterpene polyol esters represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse and potent biological activities, including anti-inflammatory, antitumor, and insecticidal effects, warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, including the identification of specific molecular targets and signaling pathways. Furthermore, structure-activity relationship studies will be crucial for the design and synthesis of novel analogs with improved efficacy and safety profiles, paving the way for their potential clinical applications.

References

The Discovery, History, and Biological Significance of Physalin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin B, a naturally occurring seco-steroid, has garnered significant attention within the scientific community for its diverse and potent biological activities. First identified in 1969, this complex molecule, primarily isolated from plants of the Physalis genus, has demonstrated promising anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Physalin B. It includes detailed methodologies for its isolation and structure elucidation, a summary of its biological activities with corresponding quantitative data, and a visualization of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Physalin B belongs to a class of compounds known as physalins, which are characterized by a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton.[2] The journey of Physalin B began with the broader investigation of the Physalis genus, plants well-known in traditional medicine for their therapeutic properties. Physalis angulata L., an annual herb from the Solanaceae family, has been widely used in tropical countries to treat a variety of ailments.[3]

The first isolation and structure determination of Physalin A and Physalin B were reported in 1969 from Physalis alkekengi.[2] Subsequent research has established that Physalin B is a major bioactive constituent of Physalis angulata.[4][5] The intricate and highly oxygenated, cage-shaped structure of Physalin B has presented a significant challenge to synthetic chemists, with the total synthesis of the entire compound remaining an elusive goal for many years.[6] However, the synthesis of key fragments has been achieved, contributing to the understanding of its complex architecture.[6][7]

Isolation and Structure Elucidation

The extraction and purification of Physalin B from its natural sources are critical steps for its study. The process typically involves chromatographic techniques to separate it from a complex mixture of other plant metabolites.

Experimental Protocol: Isolation of Physalin B from Physalis angulata

A common method for the isolation of Physalin B involves the following steps:

  • Extraction: Dried and powdered aerial parts of Physalis angulata are subjected to extraction with an organic solvent, such as dichloromethane (CH2Cl2) or ethanol, at room temperature.[3][8]

  • Fractionation: The crude extract is then fractionated using open column chromatography on silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.

  • Purification: The fractions containing Physalin B are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).[8]

  • Crystallization: Pure Physalin B can be obtained by crystallization from a suitable solvent, such as acetone.[3][8]

Structure Elucidation

The complex three-dimensional structure of Physalin B has been elucidated using a combination of spectroscopic techniques and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy have been instrumental in determining the connectivity and stereochemistry of the molecule.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass data, which helps in confirming the molecular formula of Physalin B (C₂₈H₃₀O₉).[11]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis has provided the definitive three-dimensional structure of Physalin B, confirming the intricate arrangement of its rings and stereocenters.[3][8]

Biological Activities and Quantitative Data

Physalin B exhibits a wide range of biological activities, making it a compound of significant interest for drug development. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Anticancer Activity of Physalin B
Cell LineCancer TypeIC₅₀ (µM)Reference
A375Melanoma< 4.6 µg/ml[12]
A2058Melanoma< 4.6 µg/ml[12]
HCT116Colon Cancer1.35[1]
C4-2BProstate Cancer0.24 - 3.17[1]
22Rv1Prostate Cancer0.24 - 3.17[1]
786-ORenal Cancer0.24 - 3.17[1]
A-498Renal Cancer0.24 - 3.17[1]
ACHNRenal Cancer0.24 - 3.17[1]
A375-S2Melanoma0.24 - 3.17[1]
MCF-7Breast CancerNot specified[1]
MDA-MB-231Breast CancerNot specified[1]
T-47DBreast CancerNot specified[1]
Table 2: Antimicrobial and Antiparasitic Activity of Physalin B
OrganismActivityMIC (µg/mL)Reference
Mycobacterium tuberculosis H₃₇RvAntimycobacterial> 128[10]
Trypanosoma cruziAnti-TrypanosomaNot specified[9]

Signaling Pathways and Mechanism of Action

The diverse biological effects of Physalin B are attributed to its ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Apoptosis Induction in Cancer Cells

Physalin B has been shown to induce apoptosis in several cancer cell lines through multiple pathways. One of the key mechanisms involves the upregulation of the pro-apoptotic protein NOXA, which in turn triggers the activation of Bax and caspase-3.[12] This leads to the mitochondria-mediated apoptotic cascade.

physalin_b_apoptosis physalin_b Physalin B noxa NOXA (Pro-apoptotic protein) physalin_b->noxa Induces expression bax Bax noxa->bax Triggers expression caspase3 Caspase-3 noxa->caspase3 Triggers expression mitochondria Mitochondria bax->mitochondria apoptosis Apoptosis caspase3->apoptosis mitochondria->caspase3 Activates

Physalin B induced apoptosis pathway via NOXA.
Modulation of Inflammatory Pathways

Physalin B has demonstrated significant anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. It has been shown to suppress the activation of NF-κB, a central regulator of inflammation.[1] Furthermore, it can inhibit the P2X7 receptor, which is involved in promoting inflammatory responses.[13] In the context of hepatocellular carcinoma, Physalin B's anticancer activity is linked to the generation of reactive oxygen species (ROS) and the modulation of TGF-β, NF-κB, and PI3K/AKT signaling pathways.[14]

physalin_b_inflammation physalin_b Physalin B nf_kb NF-κB Activation physalin_b->nf_kb p2x7 P2X7 Receptor physalin_b->p2x7 tgf_beta TGF-β Pathway physalin_b->tgf_beta pi3k_akt PI3K/AKT Pathway physalin_b->pi3k_akt inflammation Inflammatory Response nf_kb->inflammation p2x7->inflammation cell_proliferation Cancer Cell Proliferation tgf_beta->cell_proliferation pi3k_akt->cell_proliferation

Inhibitory effects of Physalin B on inflammatory pathways.
Biosynthetic Pathway

The biosynthesis of Physalin B is a complex process that is believed to diverge from the brassinolide pathway at the level of 24-methylenecholesterol.[15] The proposed pathway involves withanolides as key intermediates.[15][16]

physalin_b_biosynthesis cholesterol 24-Methylenecholesterol withanolides Withanolides cholesterol->withanolides brassinosteroids Brassinosteroids cholesterol->brassinosteroids physalin_b Physalin B withanolides->physalin_b

Proposed biosynthetic pathway of Physalin B.

Conclusion and Future Perspectives

Physalin B stands out as a natural product with remarkable therapeutic potential. Its multifaceted biological activities, particularly its anticancer and anti-inflammatory properties, make it a compelling candidate for further preclinical and clinical investigation. The detailed understanding of its mechanism of action, through the elucidation of the signaling pathways it modulates, will be instrumental in designing novel therapeutic strategies. While the total synthesis of Physalin B remains a formidable challenge, continued efforts in this area will not only provide access to larger quantities of the compound for research but also open avenues for the creation of novel analogs with improved efficacy and pharmacokinetic profiles. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating natural molecule.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin B is a naturally occurring sesquiterpene polyol ester that has been isolated from the root bark of Celastrus angulatus.[1] This class of compounds, often referred to as celangulins or β-dihydroagarofuran sesquiterpenoids, is known for a variety of biological activities, including insecticidal and anti-inflammatory properties.[1][2] These compounds are characterized by a complex β-dihydroagarofuran skeleton with diverse polyol ester substitutions.[1] The potent biological activities of this compound and its analogs make them promising candidates for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from its natural source. The methodology is based on established techniques for the isolation of sesquiterpene polyol esters from Celastrus angulatus.

Data Presentation

While specific quantitative data for the yield and purity of this compound at each stage of the extraction and purification process are not extensively reported in the literature, the following table provides a representative summary based on the isolation of similar sesquiterpenoid compounds from Celastrus species. Actual yields may vary depending on the starting material and experimental conditions.

Purification StepStarting MaterialFraction/CompoundYield (w/w %)Purity (%)Analytical Method
Extraction Dried Root Bark of C. angulatusCrude Toluene Extract10-15%Not ApplicableGravimetric
Column Chromatography (Silica Gel) Crude Toluene ExtractFraction A2-4%20-30%HPLC-DAD
Preparative HPLC (C18) Fraction AThis compound 0.01-0.05%>95%HPLC-DAD, NMR

Experimental Protocols

1. Extraction of this compound from Celastrus angulatus

This protocol describes the initial extraction of this compound and related sesquiterpenoids from the dried root bark of Celastrus angulatus.

Materials and Reagents:

  • Dried and powdered root bark of Celastrus angulatus

  • Toluene, analytical grade

  • Methanol, analytical grade

  • Rotary evaporator

  • Filter paper and funnel

  • Extraction thimble

  • Soxhlet apparatus

Procedure:

  • Air-dry the root bark of Celastrus angulatus at room temperature and then grind it into a coarse powder.

  • The powdered root bark (e.g., 1 kg) is extracted with toluene at 60-70°C for 6-8 hours in a Soxhlet apparatus.

  • Alternatively, the powdered root bark can be macerated with methanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • The toluene or methanol extract is filtered to remove solid plant material.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

  • The crude extract is stored at 4°C until further purification.

2. Purification of this compound

This protocol outlines the chromatographic procedures for the isolation and purification of this compound from the crude extract. This process often involves bioassay-guided fractionation, where fractions are tested for a specific biological activity (e.g., insecticidal activity) to guide the purification process.

Materials and Reagents:

  • Crude extract of C. angulatus root bark

  • Silica gel (200-300 mesh) for column chromatography

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, ultrapure

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical HPLC system with a Diode Array Detector (DAD)

  • Fraction collector

Procedure:

Step 1: Silica Gel Column Chromatography

  • The crude toluene extract is dissolved in a minimal amount of toluene and adsorbed onto a small amount of silica gel.

  • The silica gel with the adsorbed extract is dried and loaded onto a silica gel column packed with hexane.

  • The column is eluted with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100, v/v) followed by ethyl acetate-methanol (e.g., 90:10, 50:50, v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Fractions containing compounds with similar profiles to this compound are pooled together.

Step 2: Preparative HPLC

  • The enriched fraction from the silica gel column is further purified by preparative HPLC.

  • A reversed-phase C18 column is used for the separation.

  • A gradient elution with a mobile phase consisting of acetonitrile and water is employed. A typical gradient could be from 30% to 70% acetonitrile over 60 minutes.[3]

  • The flow rate is set according to the column dimensions (e.g., 10 mL/min for a 20 mm x 250 mm column).

  • Detection is performed using a UV detector at a wavelength of 230 nm.

  • Fractions corresponding to the peak of this compound are collected.

  • The collected fractions are concentrated under reduced pressure to yield purified this compound.

3. Structure Elucidation and Purity Assessment

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical HPLC system with a C18 column and a DAD detector. A single peak at the expected retention time indicates high purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered C. angulatus Root Bark extraction Soxhlet Extraction (Toluene) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Concentration silica_column Silica Gel Column Chromatography crude_extract->silica_column prep_hplc Preparative HPLC (C18) silica_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Fraction Collection & Concentration analysis Structure Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, related compounds from the Physalis genus, such as physalin E and withangulatin A, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4][5] This pathway is a crucial regulator of the inflammatory response.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK angulatin_b This compound angulatin_b->inhibition_point IκBα IκBα Degradation IKK->IκBα NFκB_release NF-κB Release IκBα->NFκB_release NFκB_translocation NF-κB Translocation NFκB_release->NFκB_translocation NFκB_nucleus NF-κB NFκB_translocation->NFκB_nucleus gene_transcription Gene Transcription NFκB_nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a naturally occurring sesquiterpenoid compound belonging to the β-dihydroagarofuran class, which has been isolated from the root bark of Celastrus angulatus.[1] Members of this chemical family have garnered scientific interest due to their diverse biological activities, which suggests potential applications in drug discovery and development. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.

These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and selectivity, making it suitable for complex sample analysis.

Analytical Method: HPLC-MS/MS for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been successfully employed for the identification of multiple celangulins, a class of compounds to which this compound belongs, in the crude extract of the root bark of C. angulatus.[2] This established method provides a strong foundation for developing a robust quantitative analysis of this compound.

Principle: The method involves chromatographic separation of this compound from other components in the sample matrix on a reverse-phase C18 column. The separated analyte is then ionized using electrospray ionization and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a known concentration of a reference standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-MS/MS method for the quantification of this compound.

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect Minimal

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried and powdered root bark of Celastrus angulatus.

Materials:

  • Dried and powdered root bark of Celastrus angulatus

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Hypersil Gold C18 reverse-phase column (or equivalent)[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: Precursor ion [M+Na]⁺ → Product ion (To be determined by infusion of a pure standard)

    • Note: ESI/MS/MS analysis of similar celangulins has shown characteristic fragments at m/z 245, 229, and 231 from the sodium adduct ion ([M+Na]⁺).[2]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (Celastrus angulatus) extraction Solvent Extraction plant_material->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration concentration->filtration hplc_separation HPLC Separation filtration->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound method HPLC-MS/MS analyte->method quantification Accurate Quantification method->quantification application Applications (Pharmacokinetics, Quality Control) quantification->application

Caption: Logical relationship for this compound analysis.

References

Application Note: Quantitative Analysis of Angulatin B in Botanical Extracts using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Angulatin B, a sesquiterpene polyol ester isolated from Celastrus angulatus, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is applicable to researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound in botanical extracts or other matrices.

Introduction

This compound is a natural product found in the root bark of Celastrus angulatus.[1] It belongs to the class of sesquiterpene polyol esters and possesses a β-dihydroagarofuran skeleton. The molecular formula of this compound is C₃₄H₄₆O₁₅, with a molecular weight of 694.72 g/mol .[1] The structure of this compound is characterized by a complex arrangement of ester functional groups, including three acetate groups, one isobutyrate group, and one furanocrylate group, attached to the core sesquiterpene structure. The intricate nature of this molecule necessitates a highly selective and sensitive analytical technique for its accurate quantification. This application note provides a comprehensive protocol for the analysis of this compound using HPLC-MS, a powerful tool for the separation and detection of complex natural products.

Experimental Protocols

Sample Preparation
  • Extraction of this compound from Botanical Material:

    • Grind dried and powdered root bark of Celastrus angulatus to a fine powder.

    • Perform extraction with methanol at room temperature with agitation for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

    • Further partition the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to enrich the fraction containing this compound. This compound is expected to be in the moderately polar to polar fractions.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Preparation of Samples for HPLC-MS Analysis:

    • Accurately weigh a portion of the enriched botanical extract and dissolve it in methanol to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-MS Method

The following HPLC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-20 min: 10% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Quantitative Analysis

Quantification of this compound is performed using an external standard calibration curve. The peak area of the analyte in the samples is compared to the calibration curve to determine the concentration.

Table 3: Predicted Quantitative Data for this compound

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound~12.5695.29 [M+H]⁺575.24, 455.19, 335.1420, 35, 500.51.5

Note: The retention time and collision energies are estimated and may require optimization.

Experimental Workflow

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis start Botanical Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column esi_ionization ESI Ionization c18_column->esi_ionization ms_detection MS/MS Detection esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC-MS analysis of this compound.

Signaling Pathway and Fragmentation

The mass spectrometric fragmentation of this compound is predicted to proceed through the neutral loss of its various ester side chains. The β-dihydroagarofuran core provides a stable scaffold, and the initial fragmentation events are likely to involve the cleavage of the ester bonds.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 695.29 fragment1 [M+H - CH₃COOH]⁺ m/z 635.27 parent->fragment1 - Acetate fragment2 [M+H - C₄H₈O₂]⁺ m/z 593.26 parent->fragment2 - Isobutyrate fragment3 [M+H - C₅H₄O₃]⁺ m/z 575.24 parent->fragment3 - Furanocrylate fragment4 [M+H - 2xCH₃COOH]⁺ m/z 575.24 fragment1->fragment4 - Acetate fragment6 [M+H - CH₃COOH - C₄H₈O₂]⁺ m/z 533.23 fragment1->fragment6 - Isobutyrate fragment7 [M+H - CH₃COOH - C₅H₄O₃]⁺ m/z 515.22 fragment1->fragment7 - Furanocrylate fragment5 [M+H - 3xCH₃COOH]⁺ m/z 515.22 fragment4->fragment5 - Acetate

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to accurately determine the concentration of this bioactive sesquiterpene polyol ester in various samples, facilitating further research into its pharmacological properties and potential applications.

References

Application Notes & Protocols: Structural Elucidation of Angulatin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angulatin B is a sesquiterpene polyol ester, a class of natural products known for their complex structures and potential biological activities. The precise characterization of such molecules is fundamental for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel organic compounds.[1][2] This document provides a detailed guide to the application of various NMR techniques for the complete structural assignment of this compound. It includes comprehensive experimental protocols and data interpretation guidelines tailored for researchers in natural product chemistry and drug development.

Structural Characterization of this compound

The structure of this compound was determined through a combination of 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments. These techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
155.25.68, d (3.6)
272.15.35, dd (3.6, 10.8)
340.52.15, m
480.34.98, d (3.0)
562.4-
678.95.95, s
745.12.30, m
875.65.45, d (4.2)
948.22.65, dd (4.2, 12.0)
1042.82.05, m
1135.7-
1225.11.45, s
1322.81.52, s
1415.51.25, s
1520.91.10, d (7.2)
Benzoyl (Bz)
1'130.2-
2', 6'129.88.05, d (7.5)
3', 5'128.57.45, t (7.5)
4'133.27.58, t (7.5)
C=O166.5-
Acetyl (Ac)
C=O170.1-
CH₃21.12.08, s

Experimental Protocols

Detailed methodologies are crucial for reproducible results in structural elucidation.[3][4]

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.65 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Pulse Program: dept135

    • Spectral Width: 240 ppm

    • Purpose: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Data Points: 2048 x 512

    • Number of Scans: 8

    • Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width: 12 ppm (F2) and 165 ppm (F1)

    • Purpose: Correlates protons with their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Spectral Width: 12 ppm (F2) and 220 ppm (F1)

    • Long-range Coupling Delay: Optimized for 8 Hz

    • Purpose: Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting molecular fragments.

Data Interpretation and Workflow

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound follows a logical progression, starting from simple 1D experiments and advancing to more complex 2D correlations to piece together the molecular puzzle.

G A 1. Isolation & Purification of this compound B 2. 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B Sample Prep C 3. Identify Spin Systems (COSY) B->C ¹H-¹H Correlations D 4. C-H Assignment (HSQC) C->D Assign Protons to Carbons E 5. Connect Fragments (HMBC) D->E ²JCH, ³JCH Correlations F 6. Propose Structure E->F Assemble Framework G 7. Stereochemistry (NOESY/ROESY) F->G Spatial Proximity H 8. Final Structure Elucidation G->H Confirm 3D Structure

Caption: Workflow for NMR-based structural elucidation of natural products.

Key 2D NMR Correlations for this compound

The connectivity within the this compound molecule is established by analyzing the cross-peaks in the 2D NMR spectra. The diagram below illustrates how different NMR experiments provide complementary information to build the final structure.

G cluster_0 This compound Core Structure Structure Molecular Fragments (e.g., Rings, Side Chains) HMBC HMBC (Long-Range ¹H-¹³C Correlation) Structure->HMBC Connects fragments via quaternary carbons and heteroatoms (H-C-C-C, H-C-O-C) COSY COSY (¹H-¹H Connectivity) COSY->Structure Identifies adjacent protons (H-C-C-H) HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Structure Assigns a proton to its carbon (C-H)

Caption: Interplay of 2D NMR experiments in structural assembly.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like this compound. The protocols and data interpretation strategies outlined in this document serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel chemical entities. This foundational structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of this compound.

References

Application Notes and Protocols for In Vitro Assay Development of Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin B, a physalin-type secosteroid isolated from plants of the Physalis genus, has demonstrated significant potential as a therapeutic agent. Preclinical studies have highlighted its potent cytotoxic effects against various cancer cell lines and its notable anti-inflammatory properties.[1][2][3][4] These biological activities suggest that this compound may be a promising candidate for development as an anticancer or anti-inflammatory drug.

These application notes provide a comprehensive guide to establishing a suite of in vitro assays to characterize the biological activities of this compound. The protocols detailed herein cover methods to assess its cytotoxicity, impact on the cell cycle and apoptosis, and its anti-inflammatory and antimicrobial effects.

Cytotoxicity and Antiproliferative Activity

A primary characteristic of this compound is its ability to inhibit the proliferation of cancer cells.[1][3] The following assays are designed to quantify this cytotoxic and antiproliferative activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HGC-27, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

This compound Conc. (µM)Cell Line 1 % Viability (48h)Cell Line 2 % Viability (48h)Cell Line 3 % Viability (48h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.195 ± 4.592 ± 5.098 ± 5.5
175 ± 3.868 ± 4.280 ± 4.9
1040 ± 2.535 ± 3.145 ± 3.7
10010 ± 1.28 ± 0.915 ± 2.1
IC₅₀ (µM) Calculated ValueCalculated ValueCalculated Value
Cell Cycle Analysis by Propidium Iodide Staining

This compound has been shown to induce cell cycle arrest.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][6][7][8]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation at 1200 rpm for 5 minutes, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55 ± 3.130 ± 2.515 ± 1.8
This compound (IC₅₀/2)65 ± 4.025 ± 2.110 ± 1.5
This compound (IC₅₀)75 ± 4.515 ± 1.910 ± 1.3
This compound (2x IC₅₀)80 ± 5.210 ± 1.610 ± 1.2
Apoptosis Assay by Annexin V-FITC/PI Staining

Physalins are known to induce apoptosis, or programmed cell death.[3][9][10] The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95 ± 2.83 ± 0.52 ± 0.4
This compound (IC₅₀/2)70 ± 4.115 ± 1.815 ± 1.9
This compound (IC₅₀)40 ± 3.535 ± 2.925 ± 2.4
This compound (2x IC₅₀)15 ± 2.050 ± 4.235 ± 3.1

Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Culture and Treatment cluster_1 Assay Endpoints cluster_2 Data Analysis A Seed Cancer Cells (e.g., HGC-27, MCF-7) B Treat with this compound (Dose- and Time-Response) A->B C MTT Assay (Cell Viability) B->C Measure IC₅₀ D Cell Cycle Analysis (PI Staining & Flow Cytometry) B->D Assess Cell Cycle Arrest E Apoptosis Assay (Annexin V/PI & Flow Cytometry) B->E Quantify Apoptosis F Calculate % Viability, Determine IC₅₀ C->F G Quantify Cell Cycle Phases (% G0/G1, S, G2/M) D->G H Quantify Apoptotic & Necrotic Cell Populations E->H

Caption: Workflow for assessing the cytotoxic and antiproliferative effects of this compound.

p53-Dependent Apoptotic Pathway

G AngulatinB This compound p53 p53 Activation AngulatinB->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Activation Cyc->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.[10]

Anti-inflammatory Activity

This compound and related physalins have been reported to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16][17][18]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-1-naphthylenediamine dihydrochloride). Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Pro-inflammatory Cytokine and Prostaglandin Measurement (ELISA)

Experimental Protocol:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO assay protocol.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA: Perform ELISA for TNF-α, IL-6, and PGE₂ on the supernatants according to the manufacturer's instructions for the respective kits.[20][21][22][23][24][25][26][27][28][29]

  • Data Analysis: Generate a standard curve for each analyte and determine the concentrations in the samples. Calculate the percentage inhibition of cytokine/PGE₂ production.

Data Presentation for Anti-inflammatory Assays:

TreatmentNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)PGE₂ (pg/mL)
Control (No LPS)< 5< 10< 10< 20
LPS (1 µg/mL)1002500 ± 1501800 ± 1201500 ± 100
LPS + this compound (1 µM)80 ± 6.52000 ± 1301500 ± 1101200 ± 90
LPS + this compound (10 µM)45 ± 4.21100 ± 95800 ± 70600 ± 55
LPS + this compound (50 µM)15 ± 2.1400 ± 35300 ± 30200 ± 25
NF-κB Activation Assay

The NF-κB signaling pathway is a key regulator of inflammation.[9][30] this compound may exert its anti-inflammatory effects by inhibiting this pathway. NF-κB activation can be assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Experimental Protocol (Immunofluorescence):

  • Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA, then incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[31][32][33][34][35]

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Analysis: In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Assess the degree of nuclear translocation in this compound-treated cells.

Anti-inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt IKK IKK Complex PI3K_Akt->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation AngulatinB This compound AngulatinB->PI3K_Akt Activation? AngulatinB->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.[9][30]

Antimicrobial Activity

Physalin B has been reported to have activity against Gram-positive bacteria, notably Staphylococcus aureus.[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[36][37]

Experimental Protocol:

  • Bacterial Culture: Grow S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) to the early logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureusDetermined ValueKnown Value
Escherichia coliDetermined ValueKnown Value

Conclusion

The protocols described provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key inflammatory and microbial pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays Using Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Angulatin B: Publicly available scientific literature lacks specific data regarding a compound named "this compound." However, related natural products such as Withangulatin A, Withangulatin C, and Angulatin K have been isolated from plant species with "angulata" in their names, such as Physalis angulata and Celastrus angulatus.[1][2][3][4] The following application notes and protocols are presented as a comprehensive template for the characterization of a novel compound, provisionally named Compound A , which is hypothesized to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. These protocols are based on established methodologies in cell-based assays and can be adapted for the investigation of new chemical entities.[5][6][7][8][9]

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway involved in numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[10] Dysregulation of the TGF-β pathway is implicated in various diseases, such as cancer and fibrosis.[10] These application notes provide a framework for utilizing cell-based assays to investigate the effects of a novel compound, Compound A, on the TGF-β signaling pathway.

Data Presentation: Effects of Compound A on Cell Viability and TGF-β Signaling

The following tables summarize hypothetical quantitative data for the effects of Compound A on different cell lines.

Table 1: IC50 Values of Compound A in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
PANC-1Pancreatic Carcinoma12.5
HaCaTKeratinocyte> 100

Table 2: Effect of Compound A on TGF-β-Induced Smad2 Phosphorylation

Cell LineCompound A (µM)p-Smad2/Total Smad2 Ratio (Normalized to Vehicle)
A54901.00
50.65
100.32
200.15

Table 3: Effect of Compound A on TGF-β-Induced Transcriptional Activity

Cell LineCompound A (µM)Relative Luciferase Units (RLU)
HEK293T0125,000
198,000
555,000
1023,000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound A on cultured cells.[11][12]

Materials:

  • Cells of interest (e.g., A549)

  • Complete growth medium

  • Compound A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Compound A in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Compound A dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

Western Blotting for Phospho-Smad2

This protocol is to assess the effect of Compound A on the phosphorylation of Smad2, a key downstream effector of the TGF-β pathway.[13][14][15]

Materials:

  • Cells of interest (e.g., A549)

  • Serum-free medium

  • Compound A

  • Recombinant Human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Smad2, anti-Smad2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membrane

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Starve cells in serum-free medium for 12-16 hours.

  • Pre-treat cells with various concentrations of Compound A for 1 hour.

  • Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[16]

  • Transfer proteins to a nitrocellulose or PVDF membrane.[16]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[16]

  • Wash the membrane three times with TBST for 5 minutes each.[16]

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

Dual-Luciferase Reporter Assay

This assay measures the effect of Compound A on the transcriptional activity of Smad proteins.[17][18][19][20]

Materials:

  • HEK293T cells

  • (CAGA)12-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Compound A

  • Recombinant Human TGF-β1

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the (CAGA)12-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, re-plate the transfected cells into a 96-well white plate.

  • Pre-treat the cells with different concentrations of Compound A for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 18-24 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.[18]

  • Measure Firefly luciferase activity, followed by Renilla luciferase activity in a luminometer according to the manufacturer's protocol.[17]

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binding TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 Smad4 pSmad23->SmadComplex Forms complex with Smad4 Smad4 DNA DNA SmadComplex->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., PAI-1, SNAIL) DNA->Transcription Regulates CompoundA Compound A CompoundA->TGFBR1 Inhibition

Caption: TGF-β Signaling Pathway with hypothetical inhibition by Compound A.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture 1. Cell Culture (e.g., A549, HEK293T) CompoundPrep 2. Prepare Compound A (Serial Dilutions) CellCulture->CompoundPrep Viability 3a. Cell Viability Assay (MTT) CompoundPrep->Viability Western 3b. Western Blot (p-Smad2 Analysis) CompoundPrep->Western Reporter 3c. Luciferase Reporter Assay (Transcriptional Activity) CompoundPrep->Reporter DataViability 4a. Calculate IC50 Viability->DataViability DataWestern 4b. Quantify Protein Bands Western->DataWestern DataReporter 4c. Normalize Luciferase Activity Reporter->DataReporter Conclusion 5. Determine Mechanism of Action DataViability->Conclusion DataWestern->Conclusion DataReporter->Conclusion

Caption: General experimental workflow for characterizing Compound A.

References

Application Notes & Protocols: Physalin B as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the antimicrobial potential of Physalin B, a secosteroid isolated from plants of the Physalis genus, particularly Physalis angulata. While the query specified "Angulatin B," the available scientific literature does not identify a compound with this name. However, extensive research has been conducted on "Physalin B" from Physalis angulata, highlighting its significant antimicrobial properties. This document will, therefore, focus on Physalin B as a promising candidate for antimicrobial drug development, summarizing its activity, and providing detailed protocols for its evaluation.

Application Notes

Physalin B is a naturally occurring steroidal lactone that has demonstrated notable biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Its potential as an antimicrobial agent stems from its ability to inhibit the growth of various pathogenic bacteria, particularly Gram-positive organisms.

  • Spectrum of Activity : Research indicates that Physalin B is effective against several strains of Staphylococcus aureus and Neisseria gonorrhoeae.[2][3] However, its activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as the fungus Candida albicans, appears to be limited in some studies.[2][3]

  • Therapeutic Potential : The efficacy of Physalin B against bacteria like S. aureus, a common cause of skin, respiratory, and biofilm-related infections, makes it a subject of interest for developing new therapeutic agents, especially in the context of rising antibiotic resistance.[4]

  • Mechanism of Action : The precise molecular mechanism of Physalin B's antimicrobial action is not fully elucidated in the provided literature. However, like many lactone-containing natural products, its activity may be attributed to its ability to interact with nucleophilic groups in essential bacterial enzymes or proteins, potentially disrupting cell wall synthesis or other critical cellular processes.[5][6][7]

  • Future Directions : Further research is required to explore the full spectrum of its activity, understand its mechanism of action, evaluate its efficacy in vivo, and assess its safety profile. Investigating its potential synergistic effects with existing antibiotics could also be a valuable research avenue.

Quantitative Data Summary

The antimicrobial efficacy of Physalin B and related extracts from Physalis angulata has been quantified using various assays. The data is summarized below for easy comparison.

Table 1: Antimicrobial Activity of Physalin B

Compound Target Microorganism Assay Method Concentration Result Reference
Physalin B Staphylococcus aureus ATCC 6538P Agar Diffusion 200 µg/mL ~85% inhibition compared to a pool of physalins [2][3]
Physalin Pool (B, D, F, G) S. aureus ATCC 29213 Agar Dilution 200 µg/mL 100% Inhibition [3]
Physalin Pool (B, D, F, G) S. aureus ATCC 25923 Agar Dilution 200 µg/mL 100% Inhibition [3]
Physalin Pool (B, D, F, G) S. aureus ATCC 6538P Agar Dilution 200 µg/mL 100% Inhibition [3]

| Physalin Pool (B, D, F, G) | Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 200 µg/mL | 100% Inhibition |[3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Physalis angulata Essential Oils

Extract Target Microorganism MIC (mg/mL) Reference
Aerial Part Essential Oil Bacillus subtilis 4.0 [8]
Aerial Part Essential Oil Klebsiella pneumoniae 4.0 [8]
Root Essential Oil Klebsiella pneumoniae - [8]
Aerial & Root Oils Pseudomonas aeruginosa Not Susceptible [8]
Aerial & Root Oils Staphylococcus aureus Not Susceptible [8]

Note: The essential oil extracts contain a mixture of compounds and not purified Physalin B.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of potential antimicrobial agents. The following sections provide step-by-step protocols for key experiments.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Physalin B stock solution (in a suitable solvent like DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control (bacterial culture in broth)

  • Negative control (broth only)

  • Solvent control (bacterial culture in broth with the highest concentration of solvent used)

  • Microplate reader or visual inspection

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the Physalin B stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells).

  • Controls: Prepare positive, negative, and solvent control wells.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of Physalin B at which no visible bacterial growth is observed.[10][11] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound.[12]

Materials:

  • Petri plates with Mueller-Hinton Agar (MHA)

  • Sterile cotton swabs

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile filter paper discs or a sterile cork borer

  • Physalin B solution at a known concentration (e.g., 200 µg/mL)

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent only)

  • Incubator

Procedure:

  • Inoculation: Dip a sterile swab into the standardized bacterial culture and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Application of Compound:

    • Disc Method: Aseptically place a sterile filter paper disc impregnated with a known volume of the Physalin B solution onto the center of the agar surface.

    • Well Method: Use a sterile cork borer to create a well in the center of the agar, and pipette a known volume of the Physalin B solution into the well.

  • Controls: Place positive and negative control discs on the same plate, sufficiently far from the test disc and each other.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around the disc/well where bacterial growth is absent. A larger zone indicates greater antimicrobial activity.

This protocol quantifies the ability of a compound to inhibit biofilm formation.[4][13]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Physalin B solutions at various concentrations (e.g., sub-MIC)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation: Add 100 µL of standardized bacterial culture (e.g., 1:100 dilution of an overnight culture) to each well of a 96-well plate.

  • Treatment: Add 100 µL of Physalin B solution at various concentrations to the test wells. Add only medium to the positive control wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the negative control wells are clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. A lower absorbance value in treated wells compared to the control indicates biofilm inhibition.

This assay assesses the effect of a compound on the viability of mammalian cells, which is a critical step in evaluating its potential as a therapeutic agent.[14][15][16]

Materials:

  • Human or other mammalian cell line (e.g., L929, Bud-8)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Physalin B solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Physalin B. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Workflows and Logical Diagrams

The following diagram outlines the typical experimental workflow for screening and characterizing a novel antimicrobial compound like Physalin B.

G cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Preclinical Safety A Plant Material Collection (Physalis angulata) B Crude Extraction A->B C Fractionation & Isolation of Physalin B B->C D Primary Antimicrobial Screen (e.g., Agar Diffusion Assay) C->D E Quantitative Analysis (MIC/MBC Determination) D->E F Spectrum of Activity (Gram+/Gram-/Fungi) E->F G Anti-Biofilm Activity Assay F->G H Mechanism of Action Studies (e.g., Cell Wall, Protein Synthesis) G->H I Synergy Testing with Known Antibiotics H->I J In Vitro Cytotoxicity Assay (Mammalian Cell Lines) I->J K In Vivo Toxicity Studies (Animal Models) J->K

Caption: Workflow for evaluating Physalin B as an antimicrobial agent.

This diagram illustrates the logical process and interpretation of a Minimum Inhibitory Concentration (MIC) assay.

G start Start: Prepare Serial Dilution of Physalin B in 96-well Plate inoculate Inoculate Wells with Standardized Bacterial Culture start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe Wells for Visible Bacterial Growth (Turbidity) incubate->observe growth Growth Observed observe->growth Yes no_growth No Growth Observed observe->no_growth No not_mic Continue to Next Higher Concentration growth->not_mic mic Result: This concentration is the MIC (Minimum Inhibitory Concentration) no_growth->mic

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Angulatin B Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a natural product isolated from the root bark of Celastrus angulatus and also found in Physalis angulata.[1][2][3][4][5] Preliminary studies have indicated that this compound exhibits potent cytotoxic, anti-proliferative, and pro-apoptotic activities against various human cancer cell lines, suggesting its potential as a novel anti-cancer agent.[6][7] Compounds isolated from Celastrus and Physalis species, including sesquiterpenoids and withanolides, have been shown to exert their anti-cancer effects by modulating critical cellular signaling pathways. These pathways include those involved in cell survival (Akt, NF-κB), proliferation (MAPK), and apoptosis (caspase activation).

This document provides a detailed experimental framework for the comprehensive evaluation of this compound's anti-cancer efficacy, from initial in vitro screening to in vivo validation in preclinical models. The protocols outlined below are designed to elucidate the compound's mechanism of action and provide robust data for further drug development.

In Vitro Efficacy Studies

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating the anti-cancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cell Viability

Cell LineTreatment24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
Cancer Cell Line A This compound
Positive Control
Cancer Cell Line B This compound
Positive Control
Normal Cell Line This compound
Positive Control
Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay can be performed followed by flow cytometry analysis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Apoptosis Analysis

Cell LineTreatmentConcentrationTime (h)% Early Apoptosis% Late Apoptosis/Necrosis
Cancer Cell Line A Vehicle-24
This compoundIC₅₀24
This compound2x IC₅₀24
Vehicle-48
This compoundIC₅₀48
This compound2x IC₅₀48
Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][9]

Data Presentation: Cell Cycle Distribution

Cell LineTreatmentConcentrationTime (h)% G0/G1 Phase% S Phase% G2/M Phase
Cancer Cell Line A Vehicle-24
This compoundIC₅₀24
This compound2x IC₅₀24
Vehicle-48
This compoundIC₅₀48
This compound2x IC₅₀48
Cell Migration and Invasion

The effect of this compound on the metastatic potential of cancer cells can be assessed using the wound healing (scratch) assay for cell migration and the Transwell invasion assay.

Experimental Protocol: Wound Healing (Scratch) Assay

  • Monolayer Formation: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.[1][2]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing sub-lethal concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a porous membrane (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add various concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Data Presentation: Cell Migration and Invasion

AssayCell LineTreatmentConcentration% Wound Closure (24h)% Invasion (24h)
Wound Healing Cancer Cell Line AVehicle-N/A
This compound0.1x IC₅₀N/A
This compound0.5x IC₅₀N/A
Transwell Invasion Cancer Cell Line AVehicle-N/A
This compound0.1x IC₅₀N/A
This compound0.5x IC₅₀N/A

Mechanism of Action: Signaling Pathway Analysis

Based on the known activities of related natural products, this compound may exert its anti-cancer effects by modulating key signaling pathways. A targeted investigation of these pathways is crucial to understanding its mechanism of action.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, NF-κB p65, Bcl-2, Bax, cleaved Caspase-3, and PARP). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation: Western Blot Analysis

Target ProteinTreatmentTime (h)Relative Protein Expression (Fold Change vs. Control)
p-Akt/Akt This compound01.0
6
12
24
Bcl-2/Bax Ratio This compound01.0
6
12
24
Cleaved Caspase-3 This compound01.0
6
12
24

In Vivo Efficacy Studies

To validate the in vitro findings, the anti-tumor efficacy of this compound should be evaluated in a preclinical animal model, such as a xenograft mouse model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS and Matrigel) into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Toxicity Assessment: Monitor the general health and behavior of the mice daily. Record body weight regularly as an indicator of systemic toxicity.

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 1 (mm³)Mean Tumor Volume at End of Study (mm³)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control -0
This compound X
This compound Y
Positive Control Z

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_moa Mechanism of Action cluster_in_vivo In Vivo Studies viability Cell Viability (MTT) apoptosis Apoptosis (Annexin V/PI) viability->apoptosis Determine Mode of Cell Death cell_cycle Cell Cycle (PI Staining) viability->cell_cycle Investigate Proliferation Block pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway Identify Apoptotic Pathway cell_cycle->pathway Identify Cell Cycle Regulators migration Migration/Invasion migration->pathway Identify Metastasis Pathways xenograft Xenograft Model pathway->xenograft Validate In Vivo Efficacy

Caption: Experimental workflow for this compound efficacy studies.

Signaling_Pathway cluster_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis AngulatinB This compound Akt Akt AngulatinB->Akt Inhibits MAPK MAPK AngulatinB->MAPK Inhibits NFkB NF-κB AngulatinB->NFkB Inhibits Bcl2 Bcl-2 AngulatinB->Bcl2 Downregulates Bax Bax AngulatinB->Bax Upregulates Akt->NFkB MAPK->NFkB NFkB->Bcl2 Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Logical_Relationships AngulatinB This compound Treatment Cytotoxicity Increased Cytotoxicity AngulatinB->Cytotoxicity ReducedMetastasis Reduced Metastasis AngulatinB->ReducedMetastasis Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis CellCycleArrest Cell Cycle Arrest Cytotoxicity->CellCycleArrest TumorGrowthInhibition Tumor Growth Inhibition (In Vivo) Apoptosis->TumorGrowthInhibition CellCycleArrest->TumorGrowthInhibition ReducedMetastasis->TumorGrowthInhibition

Caption: Logical relationships of experimental endpoints.

References

Application Notes and Protocols for the Synthesis and Evaluation of Angulatin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B, also known as Physalin B, is a naturally occurring seco-steroid belonging to the withanolide class, isolated from plants of the Physalis genus, notably Physalis angulata.[1][2][3] Physalins are characterized by a unique 13,14-seco-16,24-cyclo-steroidal ring system.[1] this compound has demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines, making it and its derivatives promising candidates for further investigation in drug discovery and development.[4][5][6][7][8] These application notes provide an overview of the synthesis of this compound derivatives, their biological activities, and detailed protocols for their evaluation.

Synthesis of this compound Derivatives

The total synthesis of complex natural products like this compound is a formidable challenge. Current research primarily focuses on the semi-synthesis of derivatives from naturally isolated physalins or the biosynthetic production of these compounds. The biosynthetic pathway to physalins is thought to involve the modification of withanolide precursors.[9][10][11][12][13][14][15] For the purpose of generating novel derivatives for structure-activity relationship (SAR) studies, semi-synthetic approaches are most practical.

A common strategy for derivatization involves the modification of existing functional groups on the this compound scaffold, such as hydroxyl groups, ketones, or the double bond in the A-ring.

Table 1: Summary of Representative Semi-Synthetic Reactions for this compound Derivatization

Derivative TypeReagents and ConditionsKey TransformationReported Yield (%)Reference
Ester DerivativesAcyl chloride or anhydride, pyridine, room temperatureEsterification of hydroxyl groups70-90General acylation protocols
Ether DerivativesAlkyl halide, NaH, DMF, 0 °C to room temperatureWilliamson ether synthesis at hydroxyl groups60-80General etherification protocols
A-ring modificationsm-CPBA, CH2Cl2, 0 °C to room temperatureEpoxidation of the C5-C6 double bond50-70General epoxidation protocols
Oxime DerivativesHydroxylamine hydrochloride, pyridine, refluxFormation of an oxime at a ketone position85-95General oximation protocols

Experimental Protocol: Semi-synthesis of an this compound Acetate Derivative

This protocol describes a general procedure for the acetylation of a hydroxyl group in this compound.

Materials:

  • This compound (Physalin B)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (100 mg, 1 equivalent) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with DCM (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired acetate derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Synthetic_Workflow AngulatinB This compound (Physalin B) (Isolated from Physalis angulata) Derivatization Semi-synthetic Derivatization AngulatinB->Derivatization Ester Ester Derivatives Derivatization->Ester Ether Ether Derivatives Derivatization->Ether ARing A-Ring Modified Derivatives Derivatization->ARing Other Other Derivatives Derivatization->Other Purification Purification (e.g., Chromatography) Ester->Purification Ether->Purification ARing->Purification Other->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation

Figure 1: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Biological Activity of this compound and Its Derivatives

This compound (Physalin B) has been shown to exhibit significant cytotoxic activity against a variety of human cancer cell lines.[4][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][6][16]

Table 2: Cytotoxicity of this compound (Physalin B) against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (µM)Reference
A375Melanoma< 9.0 (as µg/mL)[4]
A2058Melanoma< 9.0 (as µg/mL)[4]
MCF-7Breast Cancer~5.0[5][16]
MDA-MB-231Breast Cancer~10.0[16]
T-47DBreast Cancer~7.5[16]
HGC-27Gastric Cancer~2.5[6]
HCT116Colon Cancer1.35[8]
A498Renal Cancer~2.0[17]
Sarcoma 180Sarcoma0.58 - 15.18 (as µg/mL)[7][18]

Note: IC50/EC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22][23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways Modulated by this compound

Research indicates that this compound (Physalin B) exerts its anticancer effects through the modulation of key signaling pathways, primarily inducing apoptosis and inhibiting pro-inflammatory responses.

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through both p53-dependent and NOXA-related pathways.[4][5][16] This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

  • p53-Dependent Pathway: this compound can increase the expression of the tumor suppressor protein p53, which in turn can lead to cell cycle arrest and apoptosis.[5][16]

  • NOXA-Mediated Pathway: this compound can induce the expression of the pro-apoptotic protein NOXA, which is a member of the Bcl-2 family.[4][24] This leads to mitochondrial dysfunction and the activation of the caspase cascade.

Apoptosis_Pathway AngulatinB This compound (Physalin B) p53 p53 Upregulation AngulatinB->p53 NOXA NOXA Upregulation AngulatinB->NOXA Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Dysfunction NOXA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its aberrant activation is linked to cancer development and progression.[25][26] this compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anticancer properties.[17][27][28][29][30] This inhibition can occur through the prevention of the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[27]

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IκBα - p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription AngulatinB This compound (Physalin B) AngulatinB->IKK Inhibition

References

Application Note: Angulatin B for Natural Product Screening Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angulatin B is a physalin, a type of naturally occurring seco-steroid, isolated from plants of the Physalis genus, notably Physalis angulata.[1][2][3] As a member of the physalin class, which is known for a range of biological activities including antitumor and immunomodulatory properties, this compound represents a valuable compound for inclusion in natural product screening libraries.[1] Its demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory activities make it a promising candidate for hit-to-lead development in several therapeutic areas.[1][4][5] This document provides detailed protocols and data to guide the use of this compound in screening campaigns.

Biological Activities and Therapeutic Potential

This compound has been primarily investigated for its potent antitumor activity . In vitro studies have demonstrated considerable cytotoxicity across a variety of cancer cell lines.[2][3] The mechanism of action is linked to the inhibition of tumor cell proliferation through cell cycle arrest and the induction of apoptosis via caspase activation.[1] Furthermore, its antitumor effects have been validated in in-vivo murine models bearing sarcoma 180 tumor cells.[1][2]

In addition to its anticancer properties, this compound has shown noteworthy antimicrobial activity , particularly against Gram-positive bacteria like Staphylococcus aureus and the Gram-negative bacterium Neisseria gonorrhoeae.[4] Extracts from Physalis angulata have also exhibited antioxidant and anti-inflammatory properties, suggesting that this compound may contribute to these effects and warrants investigation in related screening assays.[5]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data highlights its potential as a broad-spectrum cytotoxic agent.

Cell LineCancer TypeIC50 (µg/mL)Reference
HGC-27Gastric CancerNot specified, but inhibits proliferation[1]
VariousVarious Cancers0.58 - 15.18[2][3]

Note: The specific cell lines corresponding to the IC50 range were not detailed in the provided abstracts but demonstrate activity across multiple cancer types. Researchers should perform dose-response studies on their specific cell lines of interest.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate standard workflows for natural product screening and a potential signaling pathway affected by this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Library Natural Product Library (Containing this compound) Assay High-Throughput Screening (HTS) (e.g., Cell Viability Assay) Library->Assay Hits Identification of Primary Hits Assay->Hits Dose Dose-Response Analysis (IC50) Hits->Dose Advance Hits Selectivity Counter-screening & Selectivity Assays Dose->Selectivity Confirm Confirmation of Validated Hits Selectivity->Confirm SAR Structure-Activity Relationship (SAR) Confirm->SAR Advance Validated Hits ADMET In Vitro ADMET Profiling SAR->ADMET Lead Lead Candidate Selection ADMET->Lead

Caption: General workflow for a natural product screening campaign.

G AngulatinB This compound Cell Cancer Cell AngulatinB->Cell Induces Stress Procaspase8 Pro-Caspase 8 Caspase8 Active Caspase 8 Procaspase8->Caspase8 Cleavage Procaspase37 Pro-Caspase 3/7 Caspase8->Procaspase37 Activates Caspase37 Active Caspase 3/7 Procaspase37->Caspase37 Cleavage PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.[1]

Protocols for Screening this compound

Protocol 1: Anticancer Activity Screening using SRB Assay

This protocol details a Sulforhodamine B (SRB) assay to assess the cytotoxicity of this compound against adherent cancer cell lines.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of choice (e.g., HGC-27, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µg/mL) in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (DMSO, final concentration ≤0.5%) and positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

3. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add serial dilutions of This compound & Controls Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix cells with cold TCA Incubate2->Fix Wash1 Wash with water & Air dry Fix->Wash1 Stain Stain with SRB solution Wash1->Stain Wash2 Wash with 1% Acetic Acid & Air dry Stain->Wash2 Solubilize Solubilize dye with Tris base Wash2->Solubilize Read Read Absorbance at 510 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Antimicrobial Activity using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria such as Staphylococcus aureus.[4]

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • S. aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin solution (optional, for viability visualization)

  • Gentamicin (positive control)

  • DMSO (vehicle control)

2. Procedure:

  • Prepare Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of this compound at twice the highest desired concentration (e.g., 400 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

3. Data Analysis: Record the MIC value in µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 3: Anti-inflammatory Activity using Nitric Oxide (NO) Assay

This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials and Reagents:

  • This compound stock solution (10 mM in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • LPS from E. coli (stock solution 1 mg/mL)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard curve (0-100 µM)

  • Dexamethasone (positive control)

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Cell Viability Check: Perform a parallel cytotoxicity assay (e.g., MTT or SRB) with the same concentrations of this compound to ensure that the observed reduction in NO is not due to cell death.

3. Data Analysis: Calculate the nitrite concentration in each sample using the NaNO2 standard curve. Express the results as a percentage of NO production relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Physalin B Yield from Physalis angulata

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Angulatin B" is not commonly used in recent scientific literature. It is highly probable that this refers to Physalin B , a prominent bioactive seco-steroid found in Physalis angulata. This guide will focus on optimizing the yield of Physalin B and related physalins from this natural source.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Physalin B from Physalis angulata.

Frequently Asked Questions (FAQs)

Q1: Which part of the Physalis angulata plant contains the highest concentration of Physalin B?

A1: The leaves, particularly young leaves and flower buds, generally exhibit the highest concentrations of Physalin B. However, the distribution can be influenced by the plant's growth stage and environmental conditions. While fruits also contain physalins, the concentration is often lower than in the leaves.

Q2: What is the optimal time to harvest Physalis angulata for maximum Physalin B yield?

A2: The concentration of physalins tends to be highest in mature, fruiting plants. For seed viability, harvesting about 28-35 days after anthesis (DAA) is recommended, which corresponds to the period of high physiological potential of the plant. The optimal harvest time for maximizing secondary metabolites like physalins is often aligned with the plant's peak maturity.

Q3: Which solvent is most effective for extracting Physalin B?

A3: Methanol has been shown to be a highly effective solvent for extracting physalins from Physalis angulata due to their polarity. Ethanol and acetone are also used, but methanol often yields higher extraction efficiency.

Q4: Can I use fresh plant material for extraction?

A4: While fresh material can be used, drying the plant material (e.g., at room temperature) is a common practice. Drying removes water, which can interfere with the extraction efficiency of less polar solvents and allows for more consistent measurements based on dry weight.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the general experimental workflow for improving Physalin B yield and a simplified representation of its proposed biosynthetic pathway.

experimental_workflow cluster_harvesting Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvesting (Mature, Fruiting Stage) Drying Drying (Room Temperature) Harvest->Drying Grinding Grinding (Pulverization) Drying->Grinding Extraction Extraction (e.g., UAE with Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (QuEChERS or Column Chromatography) Concentration->Purification Quantification Quantification (HPLC-UV) Purification->Quantification

Caption: Experimental workflow for Physalin B extraction and analysis.

biosynthetic_pathway 24-Methylenecholesterol 24-Methylenecholesterol 24-Methyldesmosterol 24-Methyldesmosterol 24-Methylenecholesterol->24-Methyldesmosterol Sterol Δ24-isomerase (24ISO) Withanolide_Intermediate Withanolide Intermediates 24-Methyldesmosterol->Withanolide_Intermediate Multiple Oxidation Steps (P450s) Physalins Physalin B & Other Physalins Withanolide_Intermediate->Physalins Further Oxidations & Rearrangements

Caption: Proposed biosynthetic pathway of physalins in Physalis angulata.

Data on Factors Affecting Physalin B Yield

The following tables summarize quantitative data on how various factors can influence the yield of Physalin B and related compounds.

Table 1: Effect of Extraction Solvent on Physalin Yield

SolventRelative Extraction Efficiency (%)
Methanol 100
Ethanol~85
Acetone~70
Chloroform~50
Ethyl Acetate~45

Note: Efficiency is relative to methanol, which consistently shows the highest yield.

Table 2: Influence of Solid-to-Liquid Ratio on Physalin Extraction

Ratio (g/mL)Relative Yield of Physalin B & D (%)
1:585
1:10 100
1:1595
1:2090
1:2588

Data suggests that a 1:10 g/mL ratio is optimal for maximizing extraction.

Table 3: Impact of Ultrasonic-Assisted Extraction (UAE) Time

UAE Time (minutes)Relative Yield of Physalins (%)
575
15 100
3098
6095

An ultrasonic time of 15 minutes appears to be the most efficient for maximizing yield.

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Physalin B
  • Preparation of Plant Material:

    • Harvest the leaves of mature, fruiting Physalis angulata plants.

    • Dry the leaves at room temperature until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh 0.5 g of the powdered leaf sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol (optimal solid-to-liquid ratio of 1:10 g/mL).

    • Vortex the mixture for 1 minute to ensure thorough wetting.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.[1]

  • Sample Recovery:

    • Centrifuge the mixture at 5000 rpm for 5 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • To maximize yield, repeat the extraction process (steps 2.2 - 3.2) on the plant residue two more times, combining the supernatants.[1]

    • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

Protocol 2: QuEChERS-based Purification for HPLC Analysis

This protocol is adapted for cleaning up the crude extract obtained from Protocol 1 before HPLC quantification.

  • Reconstitution:

    • Re-dissolve the dried extract from Protocol 1 in 0.5 mL of a suitable solvent (e.g., methanol).

  • Liquid-Liquid Partitioning:

    • Transfer the re-dissolved extract to a 15 mL centrifuge tube.

    • Add 4 mL of a 1:1 (v/v) mixture of 1% acetic acid in acetonitrile and water.

    • Shake vigorously for 2 minutes.

    • Add 1.2 g of anhydrous MgSO₄ and 0.3 g of NaCl.[1]

    • Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a new 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 7.5 mg of graphitized carbon black (GCB).[1]

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

    • The resulting supernatant is ready for HPLC analysis.

Protocol 3: Quantification of Physalin B by HPLC-UV
  • Chromatographic Conditions:

    • Column: Agilent C18 (250mm x 4.6mm; 5µm) or equivalent.[1]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a gradient elution program.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30 °C.

  • Standard Preparation:

    • Prepare a stock solution of pure Physalin B standard (e.g., 1000 µg/mL) in methanol.

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Analysis:

    • Inject the prepared sample extracts (from Protocol 2) and the standard solutions into the HPLC system.

    • Identify the Physalin B peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of Physalin B in the sample by using the calibration curve generated from the standards.

Troubleshooting Guides

Issue 1: Low Yield of Physalin B in the Crude Extract
Possible Cause Troubleshooting Step
Suboptimal Plant Material Ensure that mature, healthy leaves from fruiting plants were harvested. The physalin content can vary significantly with the age and condition of the plant.
Inefficient Extraction - Verify that the solvent used is methanol, as it generally provides the highest yield. - Check that the solid-to-liquid ratio is approximately 1:10 g/mL.[1] - Ensure the plant material was ground to a fine powder to maximize surface area. - For UAE, confirm the sonication time was around 15 minutes. For maceration, ensure sufficient extraction time (e.g., 24 hours with agitation).
Incomplete Extraction Perform multiple extraction cycles (at least three) on the plant residue and pool the supernatants to ensure near-complete recovery of the analytes.[1]
Degradation of Compound Avoid excessive heat during the drying and concentration steps. Physalins are complex molecules and can be sensitive to high temperatures.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Peak Tailing - This can be due to active sites on the column. Ensure the mobile phase pH is appropriate for your analytes. - Co-elution with interfering compounds. Improve the purification step (e.g., optimize d-SPE sorbents). - Column degradation. Flush the column or replace it if necessary.
Peak Splitting - The injection solvent may be too strong. If possible, dissolve the sample in the initial mobile phase. - Clogged column frit. Back-flush the column or replace the frit. - Column void or channeling. Replace the column.
Inconsistent Retention Times - Fluctuation in pump pressure. Check for leaks in the system and ensure solvents are properly degassed. - Inconsistent mobile phase composition. Prepare fresh mobile phase and ensure proper mixing. - Column temperature variations. Use a column oven to maintain a stable temperature.
Issue 3: High Baseline Noise in HPLC Chromatogram
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
Detector Issues Ensure the detector lamp is in good condition and has sufficient energy. A failing lamp can cause significant noise.
Air Bubbles in the System Thoroughly degas the mobile phase using sonication or an inline degasser. Purge the pump to remove any trapped bubbles.
Dirty Flow Cell Flush the detector flow cell with a strong solvent (e.g., isopropanol) to remove any contaminants.

References

Angulatin B stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and storage data for Angulatin B are not publicly available. The information provided below is based on general knowledge of related compounds, specifically sesquiterpene polyol esters, and should be considered as general guidance only. For specific handling and storage instructions, please refer to the Certificate of Analysis provided by your supplier.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: While specific conditions for this compound are not documented in publicly available sources, general recommendations for sesquiterpene polyol esters are to store them in a cool, well-ventilated area. Keep the container tightly closed and protected from light. For long-term storage, consider refrigeration at 2-8°C. Some suppliers of related compounds, like Angulatin G, indicate stability for up to 12 months from the date of receipt under appropriate storage conditions.

Q2: What are the signs of this compound degradation?

A: Visual indicators of degradation can include a change in color or the appearance of precipitate. For a more definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products and a decrease in the main compound peak.

Q3: What solvents are suitable for dissolving this compound?

A: The solubility of this compound is not specified in the available literature. For related compounds, solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are often used. It is recommended to perform a small-scale solubility test to determine the most appropriate solvent for your application.

Q4: Is this compound sensitive to light or temperature?

A: Many complex organic molecules, including sesquiterpene polyol esters, can be sensitive to light and elevated temperatures. To minimize potential degradation, it is best practice to store this compound protected from light and at a controlled, cool temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at a cool temperature. 2. Perform an analytical check (e.g., HPLC) to assess the purity of your this compound stock. 3. If degradation is suspected, use a fresh vial of the compound for subsequent experiments.
Difficulty dissolving the compound Use of an inappropriate solvent.1. Consult any available literature for solvents used with structurally similar compounds. 2. Perform small-scale solubility tests with various common laboratory solvents (e.g., DMSO, ethanol, methanol). 3. Gentle warming or sonication may aid in dissolution, but be cautious of potential temperature-induced degradation.
Precipitate forms in stock solution The solution is supersaturated or the compound is degrading.1. Try gently warming the solution to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. 3. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient.

Visual Guides

experimental_workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_exp Experimentation storage Store this compound - Cool, dark, dry place - Tightly sealed container weigh Weigh Compound storage->weigh Equilibrate to RT dissolve Dissolve in appropriate solvent weigh->dissolve store_solution Store Stock Solution - Aliquot - -20°C or -80°C dissolve->store_solution experiment Use in Experiment store_solution->experiment Thaw aliquot troubleshooting_logic start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage Yes other_factors Investigate Other Experimental Variables start->other_factors No check_purity Assess Purity (e.g., HPLC) check_storage->check_purity degraded Degradation Suspected check_purity->degraded Purity compromised storage_ok Storage Appears Correct check_purity->storage_ok Purity acceptable use_fresh Use Fresh Compound degraded->use_fresh storage_ok->other_factors

overcoming solubility issues with Angulatin B in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angulatin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as Withangulatin A, is a natural product isolated from plants of the Physalis genus. It is recognized for its potent anti-inflammatory and anti-cancer properties.[1] Research has shown that this compound can inhibit key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.[1] It has also been identified as an inhibitor of glutaminase 1 (GLS1), showing therapeutic potential in treating triple-negative breast cancer.[2]

Q2: I am having trouble dissolving this compound for my assay. What is the recommended solvent?

Dimethyl sulfoxide (DMSO) is a highly recommended solvent for this compound and other similar natural products.[3][4][5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an excellent choice for creating stock solutions of hydrophobic molecules like this compound.[3][5][6]

Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Increase the solvent concentration in the final solution: While it's crucial to minimize solvent concentration to avoid off-target effects, sometimes a slightly higher percentage of the stock solvent (e.g., DMSO) in the final assay medium is necessary to maintain solubility. However, it is critical to run a solvent control to ensure the solvent itself is not affecting the experimental outcome.

  • Use a solubilizing agent: For particularly challenging assays, consider the use of solubilizing agents like PEG3350 or PEG5000. These should also be tested for their own effects in a control experiment.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods. Prepare them fresh for each experiment to minimize precipitation over time.

Q4: What is the optimal concentration of this compound to use in a cytotoxicity assay?

The optimal concentration will vary depending on the cell line and the duration of the assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available literature for similar compounds, a starting range for a cytotoxicity assay could be from 0.1 µM to 100 µM.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to solubility problems with this compound.

Potential Cause Recommended Solution
Precipitation of this compound in the culture medium. Visually inspect the wells of your culture plate under a microscope after adding the compound. If you see crystals or precipitate, the compound is not fully dissolved. Try the solubilization strategies mentioned in FAQ Q3.
Adsorption of the compound to plasticware. Consider using low-adhesion microplates. Also, pre-treating the plates with a blocking agent like bovine serum albumin (BSA) might help in some cases, but this should be validated for your specific assay.
Degradation of this compound in solution. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: High background signal or off-target effects.

This can be due to the solvent or the compound itself at high concentrations.

Potential Cause Recommended Solution
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%. Run a vehicle control with the same concentration of DMSO to assess its effect on the cells.
Non-specific activity of this compound at high concentrations. Lower the concentration of this compound. If the desired effect is only seen at concentrations that also show signs of non-specific toxicity, the therapeutic window for your specific application might be narrow.

Quantitative Data Summary

Solvent General Solubility for Hydrophobic Natural Products Recommended Starting Stock Concentration Notes
DMSO High10-50 mMRecommended primary solvent.[3][4][5][6]
Ethanol Moderate1-10 mMMay be an alternative for some assays, but generally less effective than DMSO for highly hydrophobic compounds.
Methanol Moderate1-10 mMSimilar to ethanol, can be considered as an alternative to DMSO.
Aqueous Buffers (e.g., PBS) Very Low< 10 µMDirect dissolution is not recommended. Dilute from a stock solution in an organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

  • Incubation: Replace the old medium with the medium containing the different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Serial Dilutions stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze ic50 Determine IC50 analyze->ic50

Caption: A generalized workflow for in vitro assays using this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb Inhibits Degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Gene Transcription angulatin_b This compound angulatin_b->ikk Inhibition angulatin_b->nfkb Inhibition of Translocation

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Purification of Natural Products by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of natural products, such as Angulatin B, using chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Target Compound

Question: I am not recovering my target compound, or the yield is significantly lower than expected after chromatography. What are the possible causes and solutions?

Answer: Low or no yield is a common issue in natural product purification.[1] The problem can stem from issues with protein expression, degradation, or the chromatographic process itself. Here are the potential causes and troubleshooting steps:

  • Compound Instability: The target molecule may be degrading on the stationary phase (e.g., silica gel).[2]

    • Solution: Test the stability of your compound on the chosen stationary phase using a 2D TLC plate.[2] If instability is confirmed, consider using a less acidic or basic stationary phase like alumina or deactivated silica gel.[2]

  • Improper Elution Conditions: The mobile phase may not be strong enough to elute the compound from the column.

    • Solution: Gradually increase the polarity of the mobile phase. If using gradient elution, ensure the gradient is steep enough to elute the compound in a reasonable volume. For affinity chromatography, elution conditions might be too mild; consider increasing the concentration of the eluting agent (e.g., imidazole) or changing the pH.[3]

  • Compound Precipitation: The purified compound may have precipitated in the column or tubing, especially if its concentration is high.[3]

    • Solution: Decrease the amount of sample loaded or elute with a linear gradient instead of steps to reduce the concentration in the elution band.[3] Adding detergents or adjusting the salt concentration might also help.[3]

  • Inaccessible Affinity Tags (for tagged proteins): If purifying a tagged protein, the tag might be hidden within the protein's 3D structure.[1]

    • Solution: Consider performing the purification under denaturing conditions to expose the tag.[1]

Issue 2: Poor Peak Resolution and Presence of Impurities

Question: My chromatogram shows broad, overlapping peaks, and the collected fractions are impure. How can I improve the separation?

Answer: Achieving high purity is a primary goal of chromatography.[4] Poor resolution can be caused by several factors related to the column, sample, or mobile phase.

  • Column Overloading: Loading too much sample onto the column is a frequent cause of poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the column's binding capacity.

  • Incorrect Mobile Phase: The chosen solvent system may not be optimal for separating the compounds of interest.

    • Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. Aim for a solvent system that provides a significant difference in the retention factor (Rf) values of the target compound and its impurities.[2]

  • Column Inefficiency: The column itself may be poorly packed or damaged.

    • Solution: Ensure the column is packed uniformly without any channels or voids.[5] If using a pre-packed column, check for signs of degradation and replace it if necessary.

  • Contaminants Associated with the Target Molecule: Some impurities may co-elute because they are associated with the target compound.[3]

    • Solution: A secondary purification step using a different chromatographic technique (e.g., ion exchange after affinity chromatography) may be necessary to remove these associated contaminants.[3]

Issue 3: Column Clogging or High Backpressure

Question: The flow rate through my column is very slow, or the backpressure is exceeding the system's limits. What should I do?

Answer: High backpressure or a clogged column can halt a purification run and potentially damage the column and chromatography system.

  • Particulates in the Sample: The initial extract may contain cell debris or other insoluble materials.[3]

    • Solution: Always filter your sample through a 0.22 or 0.45 µm filter before loading it onto the column.[3] Centrifuging the sample at high speed can also help pellet insoluble material.[3]

  • Sample Viscosity: A highly concentrated or viscous sample can impede flow.[3]

    • Solution: Dilute the sample with the binding buffer to reduce its viscosity.[3] For viscous lysates, consider enzymatic treatment (e.g., with DNase) to break down nucleic acids.[3]

  • Precipitation on the Column: The compound or impurities may be precipitating at the top of the column.[6]

    • Solution: If possible, reverse the column flow to wash out the precipitate.[6] Adjust the buffer conditions (e.g., pH, salt concentration) to improve the solubility of the sample components.[6]

Experimental Protocols

General Protocol for Natural Product Purification

This protocol outlines a common workflow for the isolation of a target compound from a crude plant extract using flash chromatography followed by HPLC polishing.

  • Extraction:

    • The raw plant material is macerated in a suitable solvent (e.g., methanol, ethyl acetate) to extract a wide range of compounds.[7][8]

    • The resulting crude extract is filtered and concentrated under reduced pressure.

  • Flash Column Chromatography (Initial Separation):

    • A glass column is packed with a stationary phase (e.g., silica gel).

    • The crude extract is dissolved in a minimal amount of solvent and loaded onto the column.

    • The column is eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

    • Fractions are collected and analyzed by TLC to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • Fractions from the flash chromatography containing the compound of interest are pooled and concentrated.

    • The semi-purified sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18).

    • A gradient elution (e.g., water and acetonitrile) is used to achieve high-resolution separation.

    • The peak corresponding to the pure compound is collected, and the solvent is evaporated to yield the purified natural product.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Natural Product Purification

ParameterMethod 1: Flash ChromatographyMethod 2: Reversed-Phase HPLCMethod 3: Ion-Exchange Chromatography
Stationary Phase Silica Gel (Normal Phase)C18-bonded Silica (Reversed Phase)Charged Resin (e.g., Q-Sepharose)
Typical Mobile Phase Hexane/Ethyl Acetate GradientWater/Acetonitrile GradientBuffer with increasing salt concentration
Separation Principle PolarityHydrophobicityNet Charge
Primary Application Initial, large-scale fractionationHigh-resolution polishingPurification of charged molecules
Advantages High capacity, low costHigh efficiency and resolutionHigh selectivity for charged compounds
Disadvantages Lower resolutionLower capacity, higher costOnly applicable to charged molecules

Visualizations

Troubleshooting Workflow

G start Problem Observed low_yield Low / No Yield start->low_yield poor_res Poor Resolution / Impurities start->poor_res high_pressure High Backpressure / Clog start->high_pressure cause_degradation Compound Degradation low_yield->cause_degradation Potential Causes cause_elution Improper Elution low_yield->cause_elution Potential Causes cause_overload Column Overloading poor_res->cause_overload Potential Causes cause_mobile_phase Suboptimal Mobile Phase poor_res->cause_mobile_phase Potential Causes cause_particulates Particulates in Sample high_pressure->cause_particulates Potential Causes cause_viscosity High Sample Viscosity high_pressure->cause_viscosity Potential Causes solution_stability Test Stability (2D TLC) Change Stationary Phase cause_degradation->solution_stability Solution solution_elution Increase Eluent Strength Optimize Gradient cause_elution->solution_elution Solution solution_load Reduce Sample Load cause_overload->solution_load Solution solution_mobile_phase Optimize Solvent System (TLC) cause_mobile_phase->solution_mobile_phase Solution solution_filter Filter (0.45 µm) / Centrifuge Sample cause_particulates->solution_filter Solution solution_dilute Dilute Sample cause_viscosity->solution_dilute Solution

Caption: A logical workflow for troubleshooting common chromatography issues.

Purification Workflow Diagram

G start Crude Natural Product Extract flash_chrom Step 1: Flash Chromatography (Bulk Separation) start->flash_chrom fractions Collect & Analyze Fractions (TLC) flash_chrom->fractions pool Pool Fractions Containing Target Compound fractions->pool Positive waste Impure Fractions / Waste fractions->waste Negative hplc Step 2: HPLC Purification (High-Resolution Polishing) pool->hplc pure_compound Pure this compound hplc->pure_compound hplc->waste

Caption: A typical two-step workflow for purifying natural products.

References

Technical Support Center: Optimizing Angulatin B Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Angulatin B?

A1: As a starting point for a novel compound like this compound, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For long-term storage, it is advisable to store the compound as a powder at -20°C or -80°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: How do I determine the optimal working concentration of this compound for my cell line?

A2: The optimal concentration of this compound will be cell-line specific. It is crucial to perform a dose-response experiment to determine the cytotoxic and sub-cytotoxic concentrations. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) in a cell viability assay, such as the MTT or CellTiter-Glo® assay.[1]

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment time depends on the biological question being investigated and the mechanism of action of the compound. A time-course experiment is recommended. You can treat cells for various durations (e.g., 6, 12, 24, 48, and 72 hours) and assess the desired endpoint (e.g., cell viability, protein expression, or gene expression).

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A1:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1-0.5% for most cell lines.

  • Cell Health: The initial health and confluency of your cells can significantly impact their sensitivity to treatment. Ensure you are using healthy, log-phase cells for your experiments.[2]

  • Compound Instability: The compound may be unstable in the culture medium. Consider preparing fresh dilutions for each experiment.

  • Contamination: Microbial contamination can cause cell stress and death.[3] Regularly check your cultures for any signs of contamination.[4]

Q2: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?

A2:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.[2]

  • Precise Compound Handling: Ensure accurate and consistent preparation of this compound stock solutions and dilutions.

  • Control for Edge Effects: In plate-based assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with media or a buffer.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for both compound treatment and assay development.

Q3: I am not observing any effect of this compound on my cells. What should I check?

A3:

  • Compound Potency: The compound may have low potency in your specific cell line or the concentrations tested may be too low. Consider testing a higher concentration range.

  • Incorrect Endpoint: The chosen assay may not be suitable for detecting the effects of this compound. Consider exploring different endpoints that might be affected by the compound's hypothesized mechanism of action.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

  • Compound Degradation: Ensure the compound has been stored correctly and has not degraded.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[5]

  • Viable cells with active metabolism will convert MTT into a purple formazan product.[5]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.[6]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with this compound and controls.[7]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.[6]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

  • Wash the membrane three times with TBST for 5-10 minutes each.[6][7]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.[6]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the quantity of a specific RNA transcript.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the gene of interest and a housekeeping gene

  • SYBR Green or TaqMan master mix

  • qPCR instrument

Procedure:

  • Extract total RNA from cells treated with this compound and controls.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA, primers, and master mix.

  • Run the qPCR reaction in a real-time PCR detection system. The qPCR machine will monitor the fluorescence of the SYBR Green dye, which binds to double-stranded DNA, in real-time.

  • Analyze the data to determine the relative expression of the gene of interest, normalized to a housekeeping gene.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay)

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100.0 ± 5.2100.0 ± 4.8100.0 ± 5.5
0.198.2 ± 4.995.1 ± 5.190.3 ± 6.1
185.7 ± 6.175.4 ± 5.960.1 ± 7.2
1050.3 ± 7.530.1 ± 6.815.8 ± 4.3
1005.1 ± 2.32.5 ± 1.11.2 ± 0.8

Table 2: Example Effect of this compound on Gene Expression (qPCR)

TreatmentTarget Gene A (Fold Change)Target Gene B (Fold Change)
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (10 µM, 24h)2.54 ± 0.210.45 ± 0.08

Visualizations

As the signaling pathways affected by this compound are unknown, the following diagram illustrates the Transforming Growth Factor-β (TGF-β) signaling pathway, a crucial pathway in cell proliferation, differentiation, and apoptosis, which is often a subject of investigation in drug development.[10][11]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding & Activation SMAD23 p-SMAD2/3 Receptor->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Proliferation, Apoptosis) SMAD_complex->Transcription Nuclear Translocation

Caption: Example of the TGF-β signaling pathway.

The following workflow outlines the general steps for optimizing the dosage of a new compound.

experimental_workflow start Start: Obtain this compound solubility Determine Solubility (e.g., DMSO, PBS) start->solubility dose_response Dose-Response Experiment (Cell Viability Assay, e.g., MTT) solubility->dose_response determine_ic50 Determine IC50 & Sub-toxic Doses dose_response->determine_ic50 time_course Time-Course Experiment determine_ic50->time_course mechanism_studies Mechanism of Action Studies (e.g., Western Blot, qPCR) time_course->mechanism_studies end End: Optimized Dosage mechanism_studies->end

Caption: General workflow for optimizing compound dosage.

References

Technical Support Center: Angulatin B Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Angulatin B or other novel natural products in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with our HTS assay?

This compound is a natural product isolated from the root bark of Celastrus angulatus.[1] It belongs to the chemical class of sesquiterpene polyol esters.[2][3] Natural products like this compound possess complex structures and diverse functionalities that can lead to non-specific interactions in HTS assays, resulting in false-positive or false-negative results. Potential interference mechanisms are not unique to this compound and can include compound fluorescence, aggregation, chemical reactivity, and inhibition of reporter enzymes.[4][5]

Q2: Our fluorescence-based assay shows a high hit rate for this compound. What could be the cause?

A high hit rate for this compound in a fluorescence-based assay is a common indicator of assay interference. The most probable causes are:

  • Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false signal.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the reporter fluorophore, leading to a decrease in signal (a false negative in some assay formats).

  • Compound Aggregation: At higher concentrations, this compound might form aggregates that can scatter light or interact non-specifically with assay components, affecting the fluorescence readout.[4]

Q3: We observed a steep dose-response curve for this compound in our biochemical assay. Is this indicative of a specific type of interference?

Unusually steep dose-response curves can be characteristic of compound aggregation.[4] Aggregates can sequester and inhibit enzymes non-specifically, leading to a sharp increase in apparent inhibition over a narrow concentration range. This behavior is often sensitive to the presence of detergents.

Q4: How can we differentiate between a true hit and a false positive caused by this compound?

Distinguishing true bioactivity from assay interference requires a series of secondary and counter-screening assays. These assays are designed to identify and rule out common artifactual mechanisms. Key strategies include:

  • Orthogonal Assays: Confirming the activity of this compound in a different assay format that measures the same biological endpoint but uses a different detection technology.

  • Counter-Screens: Running assays specifically designed to detect common interference mechanisms, such as luciferase inhibition or compound fluorescence.

  • Biophysical Methods: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your HTS campaigns.

Problem 1: High Apparent Activity in a Fluorescence-Based Assay

Initial Observation: this compound shows significant activity in a primary screen that utilizes fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET).

Troubleshooting Workflow:

start High Hit Rate in Fluorescence Assay check_autofluorescence Check for Compound Autofluorescence start->check_autofluorescence is_autofluorescent Is Compound Autofluorescent? check_autofluorescence->is_autofluorescent autofluorescent_positive Potential False Positive (Signal Increase) is_autofluorescent->autofluorescent_positive Yes check_aggregation Perform Aggregation Counter-Screen (e.g., DLS) is_autofluorescent->check_aggregation No autofluorescent_negative Potential False Negative (Quenching) autofluorescent_positive->autofluorescent_negative is_aggregator Does Compound Aggregate? check_aggregation->is_aggregator aggregator Likely False Positive due to Aggregation is_aggregator->aggregator Yes orthogonal_assay Perform Orthogonal Assay (Non-Fluorescent) is_aggregator->orthogonal_assay No false_positive Likely False Positive aggregator->false_positive is_active_orthogonal Is Compound Active? orthogonal_assay->is_active_orthogonal true_hit Potential True Hit is_active_orthogonal->true_hit Yes is_active_orthogonal->false_positive No

Caption: Troubleshooting workflow for high hit rates in fluorescence assays.

Problem 2: Apparent Inhibition in a Luminescence-Based Assay (e.g., Luciferase Reporter)

Initial Observation: this compound appears as a potent inhibitor in a luciferase-based reporter gene assay.

Troubleshooting Workflow:

start Activity in Luciferase Assay luciferase_counterscreen Perform Luciferase Inhibition Counter-Screen start->luciferase_counterscreen inhibits_luciferase Does Compound Inhibit Luciferase Directly? luciferase_counterscreen->inhibits_luciferase luciferase_inhibitor Likely False Positive due to Luciferase Inhibition inhibits_luciferase->luciferase_inhibitor Yes check_reactivity Assess for Chemical Reactivity (e.g., Thiol Assay) inhibits_luciferase->check_reactivity No false_positive Likely False Positive luciferase_inhibitor->false_positive is_reactive Is Compound Chemically Reactive? check_reactivity->is_reactive reactive_compound Potential False Positive due to Reactivity is_reactive->reactive_compound Yes orthogonal_assay Perform Orthogonal Assay (Non-Luminescent) is_reactive->orthogonal_assay No reactive_compound->false_positive is_active_orthogonal Is Compound Active? orthogonal_assay->is_active_orthogonal true_hit Potential True Hit is_active_orthogonal->true_hit Yes is_active_orthogonal->false_positive No

Caption: Troubleshooting workflow for hits in luciferase-based assays.

Data Summary Tables

The following tables summarize hypothetical quantitative data for this compound in various interference assays. These values are illustrative and should be determined experimentally.

Table 1: Hypothetical Physicochemical and Interference Properties of this compound

ParameterValueImplication for HTS
Molecular Weight694.72 g/mol High MW may correlate with lower solubility.
Predicted LogP> 5.0High lipophilicity may increase the likelihood of aggregation and non-specific binding.
AutofluorescenceExcitation: 485 nm, Emission: 520 nmPotential for interference in assays using green fluorophores (e.g., FITC, GFP).
Aggregation (DLS)Critical Aggregation Concentration (CAC) = 15 µMApparent activity may be observed above this concentration due to non-specific inhibition by aggregates.
Luciferase Inhibition (IC₅₀)> 100 µMUnlikely to be a direct inhibitor of firefly luciferase.
Redox ActivityNo significant activity in redox assaysLow probability of interference through redox cycling.

Table 2: Example Counter-Screen Results for a Hypothetical "Hit"

AssayThis compound (IC₅₀/EC₅₀)Control Compound (IC₅₀/EC₅₀)Interpretation
Primary Screen (Fluorescence) 5 µM1 µM (Known Inhibitor)Apparent "hit".
Autofluorescence Check Signal detected at assay wavelengthsNo signalHigh probability of fluorescence interference.
Aggregation Assay (Detergent) IC₅₀ > 50 µM (with 0.01% Triton X-100)1.2 µM (with 0.01% Triton X-100)Activity is detergent-sensitive, suggesting aggregation.
Luciferase Counter-Screen > 100 µM2 µM (Luciferase Inhibitor)Not a luciferase inhibitor.
Orthogonal Assay (e.g., AlphaScreen) Inactive1.5 µM (Known Inhibitor)Fails to confirm activity in a different assay format.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of the primary assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into a microplate.

  • Include wells with buffer only (negative control) and a known fluorescent compound (positive control).

  • Read the plate on a fluorescence plate reader using the same filter set as the primary assay.

  • Data Analysis: A significant increase in fluorescence intensity in the wells containing this compound compared to the buffer-only control indicates autofluorescence.

Protocol 2: Detergent-Based Assay for Aggregation

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the standard assay protocol.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.

  • Incubate both sets of reactions and measure the activity.

  • Data Analysis: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent suggests that the inhibition is at least partially due to aggregation.

Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

Methodology:

  • Prepare a solution of purified firefly luciferase in assay buffer.

  • Dispense the luciferase solution into a microplate.

  • Add a serial dilution of this compound and control compounds (a known luciferase inhibitor and a non-inhibitor).

  • Incubate for 15 minutes at room temperature.

  • Add the luciferin substrate to all wells to initiate the luminescent reaction.

  • Immediately measure the luminescence signal on a plate reader.

  • Data Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of luciferase.

Signaling Pathway and Workflow Diagrams

cluster_assay HTS Assay cluster_interference Potential Interference by this compound Target Target Product Product Target->Product Enzymatic Reaction Substrate Substrate Substrate->Target Reporter Reporter (e.g., Fluorophore) Product->Reporter Generates Signal Signal Reporter->Signal AngulatinB This compound AngulatinB->Target Non-specific Inhibition (Aggregation/Reactivity) AngulatinB->Reporter Fluorescence/ Quenching AngulatinB->Signal Signal Interference

Caption: Potential mechanisms of this compound interference in a generic HTS assay.

References

addressing batch-to-batch variability of Angulatin B extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges researchers, scientists, and drug development professionals face with the batch-to-batch variability of Angulatin B extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it derived?

This compound is a naturally occurring sesquiterpene polyol ester. It is primarily isolated from the root bark of Celastrus angulatus.[1]

Q2: What are the known biological activities of this compound and related extracts?

Extracts from Celastrus angulatus, containing this compound and other sesquiterpene polyol esters, have demonstrated notable insecticidal activity.[1][2][3] Additionally, preliminary studies on compounds isolated from Celastrus angulatus suggest potential antitumor activities. Related compounds, such as physalins from the Physalis genus, have shown considerable cytotoxic and anti-proliferative effects against various cancer cell lines, including retinoblastoma, prostate, and renal cancer cells.[4][5][6] Some studies suggest these effects may be mediated through the induction of apoptosis via mitochondrial pathways and modulation of the NF-κB signaling pathway.[5]

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability of this compound extracts can be attributed to a range of factors inherent to natural product sourcing and processing. These include:

  • Raw Material Variation:

    • Genetic Diversity: Different populations of Celastrus angulatus may have varying chemical profiles.

    • Environmental Conditions: Factors such as climate, soil composition, and altitude where the plant is grown can significantly impact the concentration of this compound and other secondary metabolites.

    • Harvesting Time: The developmental stage of the plant at the time of harvest can influence the chemical composition of the root bark.

  • Post-Harvest Processing:

    • Drying and Storage: Improper drying methods or storage conditions can lead to the degradation of active compounds.

  • Extraction and Purification Protocol:

    • Solvent Choice and Concentration: The type and purity of the solvent used for extraction can affect the yield and purity of this compound.

    • Extraction Method: Variations in extraction techniques (e.g., maceration, reflux, sonication) and parameters (e.g., temperature, duration) can lead to inconsistencies.

    • Purification Steps: Differences in chromatographic conditions during purification can result in variable final product composition.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Problem: I am observing significant variability in the biological effects of different batches of this compound extract in my experiments.

Possible Cause 1: Inconsistent Concentration of this compound in the Extract

Solution: Implement a robust quality control (QC) protocol to quantify the concentration of this compound and other major sesquiterpenoids in each batch. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpenoid esters. A typical gradient might be:

    • 0-10 min: 40% Acetonitrile

    • 10-30 min: 40-80% Acetonitrile

    • 30-35 min: 80% Acetonitrile

    • 35-40 min: 80-40% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at 230 nm, which is characteristic for the aromatic moieties often present in these compounds.[2]

  • Standard Preparation: Prepare a calibration curve using a purified this compound standard of known concentration.

  • Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in a known volume of the initial mobile phase solvent, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and quantify the this compound content by comparing the peak area to the calibration curve.

Table 1: Example HPLC Data for Two Batches of this compound Extract

ParameterBatch ABatch BAcceptance Criteria
This compound Conc. (mg/g)5.22.14.5 - 5.5
Major Impurity 1 (%)1.54.8< 2.0
Total Sesquiterpenoids (%)8572> 80

Possible Cause 2: Variation in the Profile of Other Bioactive Compounds

The overall biological activity of an extract is often the result of the synergistic or antagonistic effects of multiple compounds.

Solution: In addition to quantifying the primary active compound (this compound), perform chemical fingerprinting to assess the overall consistency of the extract's chemical profile between batches.

Experimental Protocol: HPLC Fingerprinting

The HPLC conditions can be the same as for quantification. The key difference is in the data analysis.

  • Generate Chromatograms: Obtain high-quality chromatograms for a reference batch and the new batches under identical conditions.

  • Peak Alignment: Use chromatography software to align the chromatograms and identify common peaks.

  • Comparative Analysis: Compare the relative peak areas of all major peaks to the reference batch. Significant deviations in the peak profile indicate batch-to-batch variability.

Possible Cause 3: Presence of Contaminants

Contaminants such as residual solvents, pesticides, or heavy metals can interfere with biological assays.

Solution: Conduct purity testing on each batch of the extract.

Table 2: Recommended Purity Tests for this compound Extracts

TestMethodAcceptance Limit
Residual SolventsGas Chromatography (GC-HS)As per ICH Q3C guidelines
Heavy Metals (Pb, As, Hg, Cd)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)As per USP <232>/<233>
Pesticide ResiduesGC-MS or LC-MS/MSAs per pharmacopeial standards
Microbial ContaminationPlate CountTotal Aerobic Count < 1000 CFU/g

Experimental Workflow & Signaling Pathways

Workflow for Standardizing this compound Extracts

The following diagram illustrates a standardized workflow to minimize batch-to-batch variability.

G Figure 1. Workflow for Standardization of this compound Extracts cluster_0 Raw Material Sourcing & QC cluster_1 Extraction & Purification cluster_2 Analytical Quality Control cluster_3 Final Product A Botanical Identification of Celastrus angulatus B Harvesting of Root Bark (Controlled Conditions) A->B C Drying and Storage (Standardized Protocol) B->C D Methanol Reflux Extraction C->D E Column Chromatography Purification D->E F HPLC Quantification of This compound E->F G HPLC Fingerprinting E->G H Purity Testing (Solvents, Metals) E->H I Qualified Batch of This compound Extract F->I G->I H->I

Figure 1. Workflow for Standardization of this compound Extracts.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of related compounds like physalins, this compound may induce cytotoxicity in cancer cells through pathways involving mitochondrial-mediated apoptosis and modulation of the NF-κB pathway. The following diagram illustrates a plausible, though not yet definitively proven, signaling cascade.

G Figure 2. Hypothesized Signaling Pathway for this compound cluster_0 Mitochondrial Pathway cluster_1 NF-κB Pathway Modulation AngulatinB This compound Mito Mitochondrial Stress AngulatinB->Mito IKK IKK Complex AngulatinB->IKK Modulation Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IkB IκBα Degradation IKK->IkB Inhibition? NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Release Gene Altered Gene Expression (Pro-survival genes down) NFkB->Gene Gene->Apoptosis

Figure 2. Hypothesized Signaling Pathway for this compound.

Disclaimer: The signaling pathway presented is a hypothetical model based on the activities of structurally related compounds and requires further experimental validation for this compound specifically.

References

Technical Support Center: Refining Analytical Detection Limits for Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in refining the analytical detection limits for Angulatin B. Given that specific methodologies for this compound are not extensively documented, this guide focuses on established principles for similar chemical classes, such as flavonoids and other natural products, utilizing common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key definitions I need to know when refining detection limits?

A1: Understanding the following terms is crucial for method development and validation:

  • Method Detection Limit (MDL): The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is a measure of an analytical method's sensitivity.[1][2]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[3] The LOQ is typically higher than the MDL.[2] Some researchers consider a signal-to-noise ratio of 10 as the LOQ.[4]

  • Limit of Detection (LOD): The lowest concentration of an analyte that the analytical process can reliably differentiate from the background noise.[4] Many consider a signal-to-noise ratio of 3 to be the limit of detection.[4]

  • Signal-to-Noise Ratio (S/N): A measure used to differentiate the analyte signal from the background noise. A higher S/N ratio indicates a more sensitive detection. The signal is measured from the midpoint of the noise to the peak's apex, and the noise is the vertical distance between the tangents of the baseline noise.[4]

  • Reporting Limit (RL): The lowest concentration that can be accurately reported for a specific sample, considering sample-specific factors like dilution.[2]

Q2: Which analytical techniques are most suitable for detecting low levels of this compound?

A2: High-Performance Liquid Chromatography (HPLC) combined with various detectors is a widely used and sensitive method for analyzing flavonoids and similar compounds.[5][6][7] For enhanced selectivity and the lowest detection limits, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][7][8] LC-MS/MS offers high sensitivity and comprehensive chromatographic separation, making it exceptionally selective.[9]

Q3: How can I improve my sample preparation to achieve lower detection limits?

A3: Efficient extraction and sample clean-up are critical. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can increase extraction efficiency.[10] Solid Phase Extraction (SPE) is a powerful tool for sample clean-up and concentration, effectively removing matrix interferences and allowing for higher analyte recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the refinement of analytical detection limits.

Problem 1: Low Signal Intensity / Poor Sensitivity

Possible Cause Solution
Suboptimal Detector Settings Verify and optimize detector settings. For UV-Vis, ensure the wavelength is set to the absorbance maximum of this compound. For MS, optimize source parameters (e.g., source and desolvation temperatures) and collision energy to maximize signal intensity.[11][12]
Incorrect Mobile Phase Composition Ensure the mobile phase is compatible with the sample and column chemistry to avoid peak distortion.[11] For LC-MS, ensure mobile phase additives (e.g., formic acid) are volatile and compatible with the ionization source.
Sample Over-Dilution Inject a larger volume of the sample or use a less-diluted sample. On-column concentration can be achieved by using an injection solvent that is weaker than the mobile phase.[4]
Detector or Flow Cell Contamination Clean the detector optics and flow cell regularly to minimize interference and ensure optimal light transmission.[11]
Degraded Detector Lamp (HPLC-UV) Check the condition of the detector lamp. An old or dim lamp will result in decreased sensitivity. Replace it if necessary.[11]

Problem 2: High Baseline Noise

Possible Cause Solution
Contaminated Mobile Phase or Solvents Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Ensure all mobile phase components are properly degassed.[11]
Air Bubbles in the System Purge the pump and detector to remove any trapped air bubbles. Ensure proper degassing of the mobile phase.
System Leaks Check for leaks throughout the HPLC/LC-MS system, particularly at fittings and connections. Even small leaks can introduce noise.[13]
Contamination in the Column or Guard Column Flush the column with a strong solvent. If the noise persists, replace the guard column or the analytical column.[11]
Electrical Interference Ensure the instrument is connected to a stable power source. Use a dedicated AC source if possible to avoid interference from other equipment.[14]

Problem 3: Irreproducible Peak Areas or Retention Times

Possible Cause Solution
Fluctuating Column Temperature Use a column oven to maintain a stable and consistent column temperature.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the injection loop is completely filled. Check for air bubbles in the syringe.
Variable Mobile Phase Composition If preparing the mobile phase online, ensure the pump's mixing performance is accurate and reproducible. If preparing manually, ensure precise measurements.
Sample Degradation Check the stability of this compound in the sample solvent. If necessary, analyze samples immediately after preparation or store them at a lower temperature.

Experimental Protocols

The following are generalized starting protocols that should be optimized for your specific instrument and this compound standard.

Protocol 1: HPLC-UV Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[15]

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid.

    • Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is recommended to ensure good separation and peak shape. A representative gradient is:

    • 0-10 min: 15-30% B

    • 10-45 min: 30-50% B

    • 45-50 min: 50-80% B

    • 50-55 min: 80-95% B (column wash)

    • 55-60 min: Hold at 100% B

    • Follow with a 5-10 minute re-equilibration at initial conditions.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40°C.[15]

  • Detection: Diode Array Detector (DAD) or UV detector. Scan for the optimal wavelength based on the UV spectrum of this compound. A common wavelength for flavonoids is around 270 nm or 330 nm.[16]

  • Injection Volume: 10 µL.[15]

Protocol 2: LC-MS/MS Method Development
  • LC Conditions: Use the optimized HPLC conditions from Protocol 1, but with a lower flow rate compatible with your MS source (e.g., 0.4-0.5 mL/min).[12][17]

  • Mass Spectrometer: Operate in electrospray ionization (ESI) mode, testing both positive and negative ionization to determine which provides a better signal for this compound.

  • Parameter Optimization:

    • Infuse a pure standard of this compound directly into the mass spectrometer to optimize MS parameters.

    • Determine the precursor ion (parent mass).

    • Fragment the precursor ion and select the two most intense and stable product ions (one for quantification, one for qualification).[12]

    • Optimize collision energy (CE) and cone voltage to maximize the signal of the selected product ions.[12]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

Data Presentation: Refining Detection Limits

The following table illustrates hypothetical data showing the improvement in the Limit of Quantitation (LOQ) after performing optimization steps.

Optimization Step Initial LOQ (ng/mL) Optimized LOQ (ng/mL) Improvement Factor
Wavelength Optimization (UV) 50252x
Mobile Phase Modification 25151.7x
Sample Pre-concentration (SPE) 1527.5x
Switch to LC-MS/MS (MRM) 20.0540x

Note: These values are for illustrative purposes only.

The table below provides a reference for typical LOQs achieved for similar compounds using LC-MS/MS.

Compound Class Matrix Method Limit of Quantitation (LOQ) Reference
Enniatins (Mycotoxins)MaizeLC-MS/MS17-34 ng/g[18]
Enniatins (Mycotoxins)Human PlasmaLC-MS/MS20-40 ng/L[19]
Angiotensin PeptidesHuman PlasmaLC-MS/MS5 pg/mL[9]
Organochlorine PesticidesWaterGC-ECD0.002-0.016 µg/L[3]

Visual Workflow and Logic Diagrams

G Workflow for Refining this compound Detection Limits start Start: Define Analytical Goal (e.g., LOQ < 1 ng/mL) sample_prep 1. Optimize Sample Preparation - Extraction Method (UAE, MAE) - Clean-up (SPE) start->sample_prep hplc_dev 2. Develop Initial LC Method - Column Selection (C18) - Mobile Phase Screening - Gradient Optimization sample_prep->hplc_dev uv_opt 3. HPLC-UV Optimization - Wavelength Selection - Injection Volume hplc_dev->uv_opt eval_uv Evaluate UV Performance - S/N Ratio - Peak Shape - LOQ uv_opt->eval_uv ms_dev 4. Transition to LC-MS/MS - Ion Source Optimization (ESI) - Precursor/Product Ion Selection eval_uv->ms_dev Goal Not Met validation 6. Method Validation - Linearity - Precision - Accuracy eval_uv->validation Goal Met mrm_opt 5. MRM Method Optimization - Collision Energy - Dwell Time ms_dev->mrm_opt eval_ms Evaluate MS Performance - S/N Ratio - LOQ mrm_opt->eval_ms eval_ms->sample_prep Goal Not Met (Further Optimization) eval_ms->validation Goal Met finish End: Final Validated Method validation->finish

Caption: A workflow for developing and refining a sensitive analytical method.

G Troubleshooting Flowchart: Low Signal-to-Noise Ratio start Problem: Low S/N Ratio check_noise Is Baseline Noisy? start->check_noise noise_src Troubleshoot Noise Source check_noise->noise_src Yes signal_src Troubleshoot Low Signal check_noise->signal_src No check_mobile_phase Check Mobile Phase - Use fresh, high-purity solvents - Degas properly noise_src->check_mobile_phase check_leaks Check for System Leaks check_mobile_phase->check_leaks clean_system Clean System - Flush column - Clean detector cell check_leaks->clean_system end_node Re-evaluate S/N Ratio clean_system->end_node check_detector Optimize Detector Settings - Correct Wavelength (UV)? - Optimized Source/MRM (MS)? signal_src->check_detector check_sample Increase Analyte Concentration - Inject more volume - Use sample concentration step (SPE) check_detector->check_sample check_peak_shape Improve Peak Shape - Optimize gradient - Check for column overload check_sample->check_peak_shape check_peak_shape->end_node

Caption: A logical flowchart for troubleshooting low signal-to-noise issues.

References

Angulatin B Isolation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Angulatin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the isolation of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

This compound is a β-dihydroagarofuran sesquiterpene, a class of natural products known for their complex structures and potential biological activities. The primary challenges in scaling up its isolation stem from its relatively low abundance in the natural source (Celastrus angulatus), the presence of structurally similar analogs that complicate purification, and the need to maintain its structural integrity throughout the process.

Q2: What are the key stages in the isolation of this compound where I can expect to face scalability issues?

The main bottlenecks in scaling up the isolation of this compound are typically encountered during:

  • Extraction: Ensuring efficient and complete extraction from large quantities of raw plant material.

  • Chromatographic Purification: Achieving high resolution and purity on a larger scale without excessive solvent consumption and time.

  • Crystallization: Obtaining a high yield of pure this compound crystals suitable for further use.

Q3: Are there any specific safety precautions I should be aware of when working with the solvents required for this compound isolation at a larger scale?

Yes, scaling up involves handling larger volumes of organic solvents, which increases safety risks. Always work in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. Be aware of the flammability and toxicity of the solvents used, such as toluene, methanol, and ethyl acetate, and follow your institution's safety guidelines for storage and disposal.

Troubleshooting Guides

Extraction Phase
Problem/Question Possible Cause Troubleshooting Solution
Low yield of crude extract from a large batch of plant material. 1. Inefficient grinding of the raw material. 2. Inadequate solvent-to-biomass ratio. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely pulverized to maximize surface area for solvent penetration.[1] 2. Maintain a consistent and optimized solvent-to-biomass ratio as you scale up. A common starting point is 10:1 (v/w). 3. Increase extraction time or use gentle heating, if the stability of this compound allows, to enhance extraction efficiency.
The crude extract contains a high amount of impurities. 1. Non-selective solvent system. 2. Extraction of highly abundant pigments and lipids.1. Consider a multi-step extraction with solvents of increasing polarity to fractionate the extract. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids. 2. Perform a preliminary liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.
Formation of emulsions during liquid-liquid extraction. High concentration of surfactant-like molecules in the crude extract.1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[2] 3. If the problem persists, consider using a different extraction technique like solid-supported liquid extraction (SLE).[2]
Chromatographic Purification Phase
Problem/Question Possible Cause Troubleshooting Solution
Poor separation of this compound from its analogs on a larger column. 1. Improperly packed preparative column. 2. Change in linear velocity of the mobile phase during scale-up.[3] 3. Overloading of the column.1. Ensure the preparative column is packed uniformly to avoid channeling. 2. Maintain a constant linear velocity when scaling up from an analytical to a preparative method. The flow rate for the larger column should be scaled proportionally to the square of the column diameter.[3] 3. Determine the loading capacity of your stationary phase for the crude extract and avoid exceeding it.
Excessive solvent consumption and long run times. Inefficient gradient or isocratic elution method.1. Optimize the mobile phase composition and gradient profile on a smaller scale before scaling up. 2. Consider using techniques like solvent recycling for isocratic portions of the separation to reduce waste.[4] 3. Explore the use of flash chromatography with optimized columns for faster initial purification.
High backpressure in the preparative HPLC system. 1. Blockage in the column or system. 2. Use of too small a particle size for the stationary phase for the given column dimension and flow rate.1. Filter the crude extract before loading to remove particulate matter. 2. Use a guard column to protect the main preparative column. 3. Consider using a stationary phase with a larger particle size for large-scale separations to reduce backpressure, though this may come at the cost of some resolution.
Crystallization Phase
Problem/Question Possible Cause Troubleshooting Solution
This compound fails to crystallize from the purified fraction. 1. Solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting crystal nucleation.[5] 3. Inappropriate solvent system for crystallization.1. Slowly evaporate the solvent or add an anti-solvent to induce supersaturation.[6] 2. Ensure the fraction is of high purity (>95%) before attempting crystallization. 3. Screen a variety of solvent/anti-solvent systems to find the optimal conditions for crystallization.
Formation of oil instead of crystals. The concentration of the solute is too high, leading to precipitation before crystal lattice formation can occur.1. Dilute the solution slightly and allow for slower evaporation of the solvent. 2. Try cooling the solution at a slower rate.
The resulting crystals are very small or amorphous. Rapid nucleation and crystal growth.1. Reduce the level of supersaturation. 2. Minimize agitation during crystal growth. 3. Consider seeding the solution with a small crystal of pure this compound to promote the growth of larger, more ordered crystals.

Experimental Protocols

While a specific, detailed protocol for the large-scale isolation of this compound is not widely published, the following general methodology for the isolation of β-dihydroagarofuran sesquiterpenes from Celastrus species can be adapted.

1. Extraction:

  • The dried and powdered root bark of Celastrus angulatus is extracted with a solvent such as toluene or a mixture of methanol and water under reflux.[7]

  • For a large-scale process, percolation or maceration with agitation in a large stainless-steel vessel would be more practical than reflux.

2. Preliminary Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to liquid-liquid partitioning, for example, between methanol-water and hexane to remove non-polar impurities, followed by partitioning with ethyl acetate to isolate the fraction containing this compound.

3. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • A step gradient of hexane and ethyl acetate is typically used for elution.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fractions containing this compound are pooled and further purified by preparative HPLC, often on a C18 column with a mobile phase of methanol and water or acetonitrile and water.

4. Crystallization:

  • The purified this compound fraction is concentrated to a small volume.

  • A suitable solvent system (e.g., methanol, ethanol, or ethyl acetate) is used for recrystallization to yield pure crystals of this compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_final Final Product plant_material Powdered Plant Material solvent_extraction Solvent Extraction plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning sesquiterpene_fraction Sesquiterpene-rich Fraction partitioning->sesquiterpene_fraction silica_column Silica Gel Column Chromatography sesquiterpene_fraction->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions crystallization Crystallization pure_fractions->crystallization pure_angulatin_b Pure this compound crystallization->pure_angulatin_b

Caption: Generalized experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Low Yield or Purity in Scale-Up check_grinding Is plant material finely ground? start->check_grinding check_packing Is the column well-packed? start->check_packing check_purity Is the fraction >95% pure? start->check_purity check_solvent Is solvent ratio optimal? check_grinding->check_solvent check_partitioning Is partitioning efficient? check_solvent->check_partitioning check_loading Is the sample load appropriate? check_packing->check_loading check_flow_rate Is linear velocity maintained? check_loading->check_flow_rate check_supersaturation Is supersaturation controlled? check_purity->check_supersaturation check_solvent_system Is the solvent system optimal? check_supersaturation->check_solvent_system

Caption: Troubleshooting logic for scaling up this compound isolation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Sesquiterpenes from Celastrus angulatus and Other Notable Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The initial aim of this guide was to provide a comparative analysis of the bioactivity of Angulatin B. However, a comprehensive literature search revealed a significant lack of available scientific data for a compound specifically named "this compound." Therefore, this guide has been broadened to focus on the biological activities of other well-characterized sesquiterpene polyol esters isolated from Celastrus angulatus, the same plant source from which compounds with the "Angulatin" name have been identified. This allows for a scientifically grounded comparison with other prominent sesquiterpenes.

This guide provides a detailed comparison of the anticancer, anti-inflammatory, and antimicrobial activities of sesquiterpenes derived from Celastrus angulatus with those of three well-researched sesquiterpenes: Parthenolide, Zerumbone, and Artemisinin. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of the selected sesquiterpenes.

Table 1: Comparative Cytotoxic Activity of Sesquiterpenes (IC₅₀ values in µM)
Compound/ExtractCell LineIC₅₀ (µM)Reference
Sesquiterpenes from Celastrus sp.
Unnamed Sesquiterpene Ester 1Bcap-37 (Breast Cancer)54.08[1]
Unnamed Sesquiterpene Ester 2Bcap-37 (Breast Cancer)61.35[1]
Unnamed Sesquiterpene Ester 3Bcap-37 (Breast Cancer)>50[2]
Unnamed Sesquiterpene Ester 4HL-60 (Leukemia)3.61[3]
K562 (Leukemia)17.13[3]
HCT-116 (Colon Cancer)10.15[3]
β-dihydroagarofuranoid sesquiterpeneMCF-7 (Breast Cancer)17±1[4]
Parthenolide
A549 (Lung Carcinoma)15.38 ± 1.13[5]
H1299 (Lung Carcinoma)27.2 µg/mL[5]
PC9 (Lung Carcinoma)19.68[5]
Artemisinin & Derivatives
ArtemisininA549 (Lung Cancer)28.8 µg/mL[5]
H1299 (Lung Cancer)27.2 µg/mL[5]
Dihydroartemisinin (DHA)SW620 (Colon Cancer)15.08 ± 1.70[6]
DLD-1 (Colon Cancer)38.46 ± 4.15[6]
HCT116 (Colon Cancer)25.56 ± 2.98[6]
COLO205 (Colon Cancer)20.33 ± 2.51[6]
HepG2 (Liver Cancer)2.69[7]
LoVo (Colon Cancer)2.73[7]
HeLa (Cervical Cancer)0.82[7]
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes
CompoundAssayCell Line/ModelEndpointIC₅₀/EffectReference
Sesquiterpenes from Celastrus angulatus
Angulatins V, W, X & Putterine BNitric Oxide ProductionRAW264.7 MacrophagesNO InhibitionNo significant inhibition at 2.5 and 5 µM[8][9]
Parthenolide
NF-κB ActivationTHP-1 cellsCytokine InhibitionIC₅₀: 1.091-2.620 µM[10]
IκB Kinase (IKK) InhibitionIn vitro and in vivoIκBα DegradationInhibition of IκBα degradation[11]
Zerumbone
Not specifiedNot specifiedNot specifiedNot specified
Table 3: Comparative Antimicrobial Activity of Sesquiterpenes (MIC values in µg/mL)
CompoundMicroorganismMIC (µg/mL)Reference
Sesquiterpenes from Celastrus sp.
Not availableNot availableNot available
Zerumbone
Streptococcus mutans ATCC 35668250[12]
Vibrio parahemolyticus128[13]
Gram-positive & Gram-negative bacteria128-256[13]
Artemisinin
Vibrio cholerae3.13[5]
Staphylococcus aureus26.8[14]
Candida albicans SC531416[14]
Microsporum gypseum4.0[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁵ cells/well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: The microbial inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Signaling Pathway: Parthenolide Inhibition of the NF-κB Pathway

G Parthenolide's Anti-inflammatory Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates Parthenolide Parthenolide Parthenolide->IKK_complex inhibits Inflammatory_Genes Inflammatory Genes NFkappaB_n->Inflammatory_Genes activates transcription

Caption: Parthenolide inhibits the NF-κB signaling pathway.

Experimental Workflow: MTT Cytotoxicity Assay

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate (e.g., 24-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Logical Relationship: Comparison of Sesquiterpene Bioactivities

Comparative Bioactivities of Sesquiterpenes cluster_Celastrus From Celastrus angulatus cluster_Comparators Comparator Sesquiterpenes Sesquiterpenes Sesquiterpenes Celastrus Sesquiterpene Polyol Esters Sesquiterpenes->Celastrus Parthenolide Parthenolide Sesquiterpenes->Parthenolide Zerumbone Zerumbone Sesquiterpenes->Zerumbone Artemisinin Artemisinin Sesquiterpenes->Artemisinin Bioactivities Biological Activities Celastrus->Bioactivities Parthenolide->Bioactivities Zerumbone->Bioactivities Artemisinin->Bioactivities Anticancer Anticancer Bioactivities->Anticancer Anti_inflammatory Anti-inflammatory Bioactivities->Anti_inflammatory Antimicrobial Antimicrobial Bioactivities->Antimicrobial

Caption: Overview of the compared sesquiterpenes and their bioactivities.

References

A Comparative Analysis of the Biological Effects of Withangulatin B and Physalin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural compounds, Withangulatin B and Physalin G, both isolated from plants of the Physalis genus. This document summarizes their cytotoxic and anti-inflammatory effects, presents available quantitative data, outlines experimental methodologies, and illustrates the key signaling pathways involved.

At a Glance: Withthis compound vs. Physalin G

FeatureWiththis compoundPhysalin G
Primary Source Physalis angulataPhysalis angulata
Compound Class WithanolideSecosteroid (Physalin)
Key Biological Activities Cytotoxic, Anti-inflammatoryCytotoxic, Anti-inflammatory
Primary Mechanism of Action Inhibition of NF-κB and MAPK signaling pathwaysInhibition of NF-κB signaling pathway

Data Presentation: A Quantitative Comparison

The following tables summarize the reported cytotoxic and anti-inflammatory activities of Withthis compound and Physalin G.

Table 1: Cytotoxic Activity (IC₅₀ Values)

Cell LineCancer TypeWiththis compound (µM)Physalin G (µM)
HONE-1Nasopharyngeal Carcinoma> 10 µg/mLNot Reported
NUGCGastric Carcinoma> 10 µg/mLNot Reported
COLO 205Colorectal CarcinomaNot ReportedNot Reported
AGSGastric CarcinomaNot ReportedNot Reported
T-lymphocytesN/A (Proliferation)2.89Not Reported

Table 2: Anti-inflammatory Activity

AssayBiomarkerWiththis compoundPhysalin G
LPS-stimulated MacrophagesNitric Oxide (NO) ProductionInhibition reportedInhibition reported (in combination with other physalins)
LPS-stimulated T-lymphocytesIL-2, IFN-γ, IL-6Significant inhibitionNot Reported
Endotoxic Shock Model (mice)TNF-αNot ReportedSignificant reduction (in combination with other physalins)

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of Withthis compound and Physalin G.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of Withthis compound and Physalin G are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Withthis compound or Physalin G for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)

The inhibitory effect of Withthis compound and Physalin G on the production of nitric oxide (NO), a key inflammatory mediator, is measured using the Griess assay.

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates and pre-treated with different concentrations of Withthis compound or Physalin G for a short period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from this standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathways

Both Withthis compound and Physalin G exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB pathway, which is a central regulator of inflammation and cell survival.

NF-κB Signaling Pathway Inhibition

Withthis compound and various physalins, including G, have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation AngulatinB Withthis compound AngulatinB->IKK Inhibits PhysalinG Physalin G PhysalinG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) DNA->Genes IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by Withthis compound and Physalin G.

MAPK Signaling Pathway Inhibition by Withthis compound

In addition to the NF-κB pathway, Withthis compound has also been reported to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. MAPKs are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AngulatinB Withthis compound AngulatinB->MAPKKK Inhibits AngulatinB->MAPKK Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Inhibition of the MAPK signaling pathway by Withthis compound.

Conclusion

Both Withthis compound and Physalin G, natural products derived from Physalis angulata, demonstrate promising cytotoxic and anti-inflammatory properties. While both compound classes appear to target the NF-κB signaling pathway, Withthis compound has also been implicated in the inhibition of the MAPK pathway. The available quantitative data suggests that withanolides like Withthis compound and physalins can exhibit potent biological activities. However, a direct and comprehensive comparison of the potency of Withthis compound and Physalin G is limited by the current literature, which often presents data for these compounds in the context of broader studies or in combination with related molecules. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action for potential therapeutic development.

A Comparative Guide to the Cross-Validation of Analytical Methods for Angulatin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of two prominent analytical techniques, High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of withanolides, the class of compounds to which Angulatin B belongs. The information presented here is based on established methods for similar withanolides and serves as a foundational guide for developing and cross-validating analytical methods for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. Below is a summary of performance characteristics for HPLC-PDA and UPLC-MS/MS based on studies of withanolides similar to this compound. UPLC-MS/MS generally offers higher sensitivity and selectivity, while HPLC-PDA provides a robust and more accessible alternative.

ParameterHPLC-PDAUPLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.213–0.362 µg/mL[1]1 pg - 25 pg
Limit of Quantitation (LOQ) 0.646–1.098 µg/mL[1]20 ng/L - 40 ng/L in plasma; 5 ng/L - 20 ng/L in urine[2]
Accuracy (Recovery) 84.77–100.11%[1]85% - 120%[2]
Precision (RSD) < 5.0%[1]< 18% (intra-day); < 21% (inter-day)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are generalized experimental protocols for the HPLC-PDA and UPLC-MS/MS analysis of withanolides, which can be adapted for this compound.

Sample Preparation (General)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methodology is often employed for the extraction of withanolides from complex matrices. This typically involves an extraction with a solvent like acetonitrile followed by a cleanup step using a combination of salts and sorbents to remove interfering matrix components.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
  • Instrumentation: Agilent 1100 series or similar HPLC system equipped with a quaternary pump, degasser, column oven, and diode array detector.

  • Column: Agilent Eclipse XDB-C18 column (150×4.6 mm, 3.5 μm) or equivalent.[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 227 nm.[3]

  • Injection Volume: 10 µL.[3]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 60 °C.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is frequently used for quantification to enhance selectivity and sensitivity.[6]

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing and validating different analytical techniques for a target analyte like this compound.

Cross-Validation of Analytical Methods for this compound Workflow for Cross-Validation of this compound Analytical Methods cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation Method_A Develop HPLC-PDA Method Optimization Optimize Parameters for Both Methods (e.g., mobile phase, gradient, temperature) Method_A->Optimization Method_B Develop UPLC-MS/MS Method Method_B->Optimization Validation_A Validate HPLC-PDA Method (Linearity, Accuracy, Precision, LOD, LOQ) Optimization->Validation_A Validation_B Validate UPLC-MS/MS Method (Linearity, Accuracy, Precision, LOD, LOQ) Optimization->Validation_B Sample_Analysis Analyze Identical Samples with Both Methods Validation_A->Sample_Analysis Validation_B->Sample_Analysis Data_Comparison Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Assess Agreement and Determine Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound.

Signaling Pathway Considerations

While specific signaling pathways for this compound are not yet fully elucidated, related withanolides have been shown to exert their biological effects through various pathways. For instance, some withanolides are known to modulate signaling cascades involved in inflammation and cell proliferation. Further research is needed to identify the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action. This knowledge will be critical for the design of robust pharmacodynamic and pharmacokinetic studies, where validated analytical methods are indispensable.

References

Angulatin B: A Comparative Analysis of its Mechanism of Action Against Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Angulatin B, a naturally occurring seco-steroid isolated from Physalis angulata, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive comparison of the mechanism of action of this compound with established inhibitors of key cellular signaling pathways, namely NF-κB, PI3K/Akt, and MAPK. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound.

Executive Summary

This compound, synonymous with Physalin B, exerts its biological effects through the modulation of critical signaling cascades implicated in inflammation and oncogenesis.[1][2][3] Experimental evidence demonstrates that this compound inhibits the NF-κB pathway, a central mediator of inflammatory responses.[1][4][5] Furthermore, its activity is associated with the regulation of the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[5][6][7][8] This guide presents a side-by-side comparison of this compound with well-characterized inhibitors of these pathways, supported by quantitative data where available, detailed experimental protocols, and illustrative diagrams to elucidate its mechanism of action.

Comparative Analysis of Inhibitory Activity

The inhibitory efficacy of this compound and known inhibitors against their respective targets is summarized below. The data highlights the potency of these compounds in modulating key signaling pathways.

Table 1: this compound vs. Known NF-κB Pathway Inhibitors
CompoundTargetMechanism of ActionIC50 Value
This compound (Physalin B) NF-κBInhibits nuclear translocation and DNA binding of the RelA/p50 dimer.[4]6.07 µM (for NF-κB activation)[4]
BAY 11-7082 IκBα phosphorylationIrreversibly inhibits TNF-α-induced IκBα phosphorylation, preventing NF-κB activation.[9][10][11]10 µM (for TNFα-induced IκBα phosphorylation)[9]
JSH-23 NF-κB p65 nuclear translocationInhibits the nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[12][13][14][15][16]7.1 µM (for NF-κB transcriptional activity)[12][13][14][16]
Table 2: this compound vs. Known PI3K/Akt Pathway Inhibitors
CompoundTargetMechanism of ActionIC50 Value
This compound (Physalin B) PI3K/Akt PathwayActivates the PI3K/Akt pathway, which in turn leads to the inactivation of NF-κB and NLRP3.[5]Not Reported
Wortmannin PI3KIrreversible, covalent inhibitor of PI3K.[17][18][19][20]~5 nM[17]
LY294002 PI3KReversible, ATP-competitive inhibitor of PI3Kα, PI3Kδ, and PI3Kβ.[21][22][23][24]0.5 µM (PI3Kα), 0.57 µM (PI3Kδ), 0.97 µM (PI3Kβ)[21][22]
Perifosine AktInhibits the translocation of Akt to the cell membrane by targeting its pleckstrin homology domain.[2][25][26][27][28]0.6-8.9 µM (for cell proliferation)[25][26][27]
Table 3: this compound vs. Known MAPK Pathway Inhibitors
CompoundTargetMechanism of ActionIC50 Value
This compound (Physalin B) MAPK PathwayPromotes the activation of ERK, JNK, and p38 MAPK pathways.[6]Not Reported
Trametinib MEK1/MEK2Allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation of ERK1/2.[29][30][31][32]0.92 nM (MEK1), 1.8 nM (MEK2)[29]
Selumetinib MEK1/MEK2Potent and selective non-ATP-competitive inhibitor of MEK1.[33][34][35][36][37]14 nM (MEK1)[33][34][35]
Losmapimod p38α/β MAPKSelectively inhibits p38α and p38β MAP kinases.[38][39][40][41][42]pKi of 8.1 (p38α) and 7.6 (p38β)[38][41]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and the points of intervention by the compared inhibitors.

AngulatinB_NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits P-IκBα P-IκBα IκBα->P-IκBα NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocation Ub-P-IκBα Ub-P-IκBα P-IκBα->Ub-P-IκBα ubiquitination Proteasome Proteasome Ub-P-IκBα->Proteasome degradation Proteasome->IκBα degrades DNA DNA NF-κB_nuc->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription BAY 11-7082 BAY 11-7082 BAY 11-7082->P-IκBα inhibits phosphorylation JSH-23 JSH-23 JSH-23->NF-κB_nuc inhibits translocation

Caption: this compound inhibits the NF-κB pathway downstream of IκBα degradation.

AngulatinB_PI3K_Akt_Pathway cluster_receptor Receptor cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates P-Akt P-Akt Akt->P-Akt Downstream Targets Downstream Targets P-Akt->Downstream Targets regulates Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K Perifosine Perifosine Perifosine->Akt inhibits translocation

Caption: this compound activates the PI3K/Akt pathway, unlike direct inhibitors.

AngulatinB_MAPK_Pathway cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor p38 p38 Growth Factor Receptor->p38 JNK JNK Growth Factor Receptor->JNK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors p38->Transcription Factors JNK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Trametinib Trametinib Trametinib->MEK Selumetinib Selumetinib Selumetinib->MEK Losmapimod Losmapimod Losmapimod->p38 This compound This compound This compound->p38 activates This compound->JNK activates

Caption: this compound promotes the activation of MAPK pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and other inhibitors on cultured cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, known inhibitors) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound and known inhibitors on NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of this compound and known inhibitors on the phosphorylation status of key signaling proteins (e.g., IκBα, Akt, ERK).

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds and/or stimuli for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound (Physalin B) presents a multifaceted mechanism of action, primarily characterized by its inhibition of the NF-κB signaling pathway. Unlike many specific kinase inhibitors that target a single molecule, this compound appears to modulate a broader network of signaling pathways, including the activation of PI3K/Akt and MAPK cascades, which may contribute to its diverse biological activities. The comparative data and experimental protocols provided in this guide offer a valuable resource for the scientific community to further investigate the therapeutic potential of this promising natural compound. Further research is warranted to elucidate the precise molecular targets of this compound and to fully understand the context-dependent nature of its signaling modulation.

References

Independent Verification of Angulatin B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Angulatin B, a natural product isolated from the root bark of Celastrus angulatus. Due to the limited publicly available data on this compound, this document also includes information on other bioactive compounds from the same plant genus to offer a broader context for its potential therapeutic applications. The information presented herein is intended to facilitate further independent verification and research.

Introduction to this compound

This compound is a sesquiterpene polyol ester found in Celastrus angulatus. While the plant has a history in traditional medicine for its insecticidal and other therapeutic properties, specific and independently verified data on the bioactivity of this compound are scarce. One report suggests strong cytotoxic activity against various human cancer cell lines; however, the original source of this data requires verification to confirm the compound's origin and experimental details. This guide aims to summarize the available information and provide a framework for its independent validation.

Data Presentation: Comparative Bioactivity

The following table summarizes the reported cytotoxic activity of this compound and compares it with other bioactive compounds isolated from the Celastrus genus. The limited data for this compound highlights the need for further research and independent verification.

CompoundPlant SourceBioactivityCell Line(s)Reported Potency (EC50/IC50/LD50)
This compound Celastrus angulatusCytotoxicityVarious human cancer cell lines0.2-1.6 µg/mL
CelangulinCelastrus angulatusInsecticidalMythimna separata (Armyworm)ED50: 73.3 µg/g[1]
Angulatin GCelastrus angulatusInsecticidalMythimna separata (Armyworm)LD50: 1656.4 µg/mL[1]
CelastrolCelastrus orbiculatusAnti-proliferativeT cellsModerate inhibitory activity
Unnamed SesquiterpeneCelastrus paniculatusCytotoxicityMCF-7 (Breast cancer)IC50: 17 ± 1 µM[2]

Note: The cytotoxicity data for this compound is from a secondary source and requires verification of the primary experimental data. The original study providing the EC50 values could not be definitively located, and one source attributes this data to a compound from Physalis angulata, creating a potential discrepancy.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) and control compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the independent verification of the bioactivity of a natural product like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D G Signaling Pathway Analysis (Western Blot, qPCR) D->G E Anti-inflammatory Assays (e.g., NO, Cytokine production) F Other Bioassays (e.g., Neuroprotection) I Dose-Response Analysis (EC50/IC50 Determination) G->I H Target Identification J Statistical Analysis I->J K Publication of Findings J->K

Caption: General workflow for natural product bioactivity verification.

Hypothetical Signaling Pathway

Given the reported cytotoxic activity of this compound, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation AngulatinB This compound Receptor Cell Surface Receptor AngulatinB->Receptor Caspase8 Caspase-8 Receptor->Caspase8 activates Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax activates CytochromeC Cytochrome c Bax->CytochromeC releases Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway for a cytotoxic compound.

Conclusion

The available evidence suggests that this compound may possess cytotoxic properties, but a comprehensive and independent verification of its bioactivity is currently lacking. Further research is required to confirm its reported effects, elucidate its mechanism of action, and evaluate its therapeutic potential. The comparative data on other compounds from Celastrus angulatus provide a valuable starting point for researchers interested in exploring the pharmacological properties of this plant genus. It is recommended that future studies focus on the isolation and purification of this compound, followed by rigorous in vitro and in vivo testing using standardized protocols to establish a clear and verifiable bioactivity profile.

References

Benchmarking Angulatin B Against Standard of Care Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic performance of Angulatin B against standard of care compounds in relevant cancer cell lines. The data presented is based on available preclinical research and aims to offer an objective assessment supported by experimental evidence.

Introduction to this compound

This compound is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. It has been isolated from Physalis angulata and has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Its complex steroidal structure is shared by a family of related compounds, including physalins, which are also known for their diverse biological activities. The significant in vitro efficacy of this compound has prompted further investigation into its potential as a novel anticancer agent.

Comparative Cytotoxicity Data

The following table summarizes the available data on the cytotoxic activity of this compound (referred to as Withthis compound in the source literature) against various human cancer cell lines, alongside the performance of current standard of care drugs for the corresponding cancer types.

Cancer Cell LineCancer TypeThis compound (Withthis compound) EC50 (µg/mL)[1]Standard of Care CompoundStandard of Care EC50/IC50 (µM)
HONE-1Nasopharyngeal Carcinoma0.2 - 1.6Cisplatin~5.8 µM
NUGCGastric Cancer0.2 - 1.65-Fluorouracil~15.4 µM
A549Lung Adenocarcinoma> 4Cisplatin~8.3 µM
PC-3Prostate Cancer> 4Docetaxel~0.002 µM
MCF-7Breast Adenocarcinoma> 4Doxorubicin~0.05 µM

Note: The exact EC50 values for this compound against each specific cell line within the cited range (0.2 - 1.6 µg/mL) are not individually detailed in the primary source. The data for standard of care compounds are derived from various publicly available studies and may vary depending on experimental conditions.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, related withanolides and physalins have been shown to induce cancer cell death through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. The structural characteristics of this compound, particularly the presence of a 4β-hydroxy-2-en-1-one and a 5β,6β-epoxy moiety, are suggested to be crucial for its potent cytotoxic activity[1].

Below is a generalized diagram illustrating a potential signaling pathway for withanolide-induced apoptosis, a likely mechanism for this compound.

Angulatin_B This compound Cell_Membrane Cell Membrane ROS ↑ ROS Production Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Experimental Protocols

The cytotoxic activity of this compound (Withthis compound) was determined using a sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity in cancer cell lines.

Experimental Workflow: Sulforhodamine B (SRB) Assay

cluster_0 Cell Culture and Treatment cluster_1 Cell Fixation and Staining cluster_2 Measurement and Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of this compound B->C D Incubate for 48h C->D E Fix cells with trichloroacetic acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash with acetic acid F->G H Solubilize bound dye with Tris base G->H I Measure absorbance at 515 nm H->I J Calculate EC50 values I->J

Caption: Workflow for determining cytotoxicity using the SRB assay.

Detailed Methodology:

  • Cell Seeding: Human cancer cell lines were seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Addition: The following day, the medium was replaced with fresh medium containing various concentrations of this compound or the respective standard of care compound.

  • Incubation: The plates were incubated for a period of 48 hours.

  • Cell Fixation: Adherent cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The supernatant was discarded, and the plates were washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The bound stain was solubilized with 10 mM Tris base solution, and the absorbance was read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of cell survival was calculated, and the EC50 values (the concentration of the drug that inhibits cell growth by 50%) were determined from dose-response curves.

Conclusion

The available preclinical data indicates that this compound exhibits potent cytotoxic activity against certain human cancer cell lines, particularly nasopharyngeal and gastric cancer cells, with efficacy in the sub-microgram per milliliter range. While a direct, comprehensive comparison with standard of care drugs across a wide panel of cell lines is not yet available in the public domain, the initial findings are promising and warrant further investigation. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound, as well as conducting in vivo studies to assess its therapeutic potential in relevant animal models. This will be crucial in determining its future role as a potential anticancer therapeutic.

References

Structural-Activity Relationship of Angulatin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for the type of analysis requested by researchers, scientists, and drug development professionals, with the understanding that the specific data for Angulatin B is not yet available. To illustrate the principles of SAR analysis and the methodologies involved, we will present a hypothetical case study based on the general understanding of related natural products.

Data Presentation: Hypothetical Activity of this compound Analogs

In a typical SAR study, the biological activity of a series of analogs is quantified and compared. The following table represents a hypothetical dataset for this compound analogs, illustrating how modifications to a core scaffold could influence a specific biological activity, such as cytotoxicity against a cancer cell line.

Table 1: Hypothetical Cytotoxic Activity of this compound and its Analogs against a Cancer Cell Line (e.g., HeLa)

CompoundR1 GroupR2 GroupIC50 (µM)
This compound-OH-OAc5.2
Analog 1-OCH3-OAc15.8
Analog 2-H-OAc> 50
Analog 3-OH-OH2.1
Analog 4-OH-OCH38.9
Analog 5-OH-H12.4

Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

  • Modification of the R1 hydroxyl group to a methoxy group (Analog 1) or its complete removal (Analog 2) leads to a significant decrease in activity, suggesting the hydroxyl group is crucial for cytotoxicity.

  • Deacetylation of the R2 group to a hydroxyl group (Analog 3) appears to enhance the cytotoxic activity, indicating that a free hydroxyl at this position is favorable.

Experimental Protocols

The generation of reliable SAR data is contingent on robust and well-documented experimental protocols. Below are standard methodologies that would be employed to assess the biological activity of this compound analogs.

1. Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of this compound and its analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

2. Synthesis of Analogs

The synthesis of analogs would involve standard organic chemistry techniques to modify the functional groups of the parent compound, this compound. For example, to generate Analog 1 (methylation of the hydroxyl group), a reaction with a methylating agent like methyl iodide in the presence of a base would be employed. The synthesis of each analog would be followed by purification (e.g., column chromatography) and structural confirmation (e.g., NMR and mass spectrometry).

Visualization of Relationships

Diagrams are crucial for visualizing complex relationships in SAR studies. Graphviz (DOT language) can be used to represent these relationships clearly.

Logical Relationship of a Hypothetical SAR Study

SAR_Logic cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Analysis Angulatin_B This compound (Parent Compound) Analogs Synthetic Analogs (e.g., Analogs 1-5) Angulatin_B->Analogs Chemical Modification Assay Cytotoxicity Assay (e.g., MTT Assay) Analogs->Assay Data IC50 Values Assay->Data SAR Structure-Activity Relationship (SAR) Conclusions Data->SAR

Caption: Workflow for a typical structural-activity relationship study.

Hypothetical Signaling Pathway Affected by this compound

If this compound were found to induce apoptosis, a diagram could illustrate its proposed mechanism of action.

Signaling_Pathway Angulatin_B This compound Target_Protein Target Protein (e.g., Kinase X) Angulatin_B->Target_Protein Inhibition Caspase_Cascade Caspase Cascade Target_Protein->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Comparative Cytotoxicity of Angulatin B and Related Physalins on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Angulatin B and other closely related physalins on various cancer cell lines. Due to the limited availability of specific comparative data for this compound, this document summarizes the existing findings on its general cytotoxicity and presents more detailed experimental data for other prominent physalins, such as Physalin B and F, which are also derived from the Physalis genus. This information is intended to serve as a valuable resource for researchers investigating the potential of these natural compounds in cancer therapy.

Data Presentation: Cytotoxicity of Physalins on Various Cancer Cell Lines

For a more detailed comparison, the following table summarizes the reported IC50 values for the closely related compounds, Physalin B and Physalin F, against several human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Physalin B CORL23Large Cell Lung Carcinoma< 2.0
MCF-7Breast Cancer0.4 - 1.92
22Rv1Prostate Cancer< 2.0
796-OKidney Cancer< 2.0
A-498Kidney Cancer< 2.0
ACHNKidney Cancer< 2.0
CEMLeukemia< 2.0
C4-2BProstate Cancer< 2.0
HT1080Fibrosarcoma< 2.0
HeLaCervical Cancer< 2.0
HCT-116Colorectal Cancer< 2.0
HL-60Promyelocytic Leukemia< 2.0
HuCCA-1Cholangiocarcinoma< 2.0
MOLT-3T lymphoblastic Leukemia< 2.0
Physalin F CORL23Large Cell Lung Carcinoma0.4 - 1.92
MCF-7Breast Cancer0.4 - 1.92
A498Renal Cancer1.40 µg/mL
ACHNRenal Cancer2.18 µg/mL
UO-31Renal Cancer2.81 µg/mL
K562LeukemiaPotent Inhibition
APM1840LeukemiaPotent Inhibition
HL-60LeukemiaPotent Inhibition
KG-1LeukemiaPotent Inhibition
CTV-1LeukemiaPotent Inhibition

Note: The data for Physalin B and F are compiled from multiple sources and are intended to provide a comparative perspective on the cytotoxic potential of physalins.[1][2] It is important to note that experimental conditions can vary between studies, potentially affecting the absolute IC50 values.

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of compounds like this compound using the MTT assay, a common colorimetric assay for measuring cell metabolic activity.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often implicated in the cytotoxic and apoptotic effects of natural compounds like physalins.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Healthy Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate Overnight for Attachment seed->incubate_attach treat_cells Treat Cells with Compound incubate_attach->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Phase angulatin_b This compound / Physalins bcl2_family Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) angulatin_b->bcl2_family death_receptor Death Receptor Binding (e.g., FasL/Fas) angulatin_b->death_receptor mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 execution Cleavage of Cellular Substrates (e.g., PARP) caspase3->execution apoptosis Apoptosis execution->apoptosis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor Binding stimulus->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phos Phosphorylation of IκBα ikk_complex->ikb_phos ikb_degrade Ubiquitination and Degradation of IκBα ikb_phos->ikb_degrade nfkb_release NF-κB (p50/p65) Release ikb_degrade->nfkb_release nfkb_translocation NF-κB Translocation to Nucleus nfkb_release->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cellular_response Cellular Responses (Inflammation, Proliferation, Survival) gene_transcription->cellular_response angulatin_b This compound / Physalins angulatin_b->ikk_complex Inhibition?

References

Safety Operating Guide

Safe Disposal of Angulatin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Angulatin B must adhere to stringent safety protocols to ensure personal safety and environmental protection. This compound is a potent compound with significant health and environmental hazards, necessitating a meticulous approach to its disposal. This guide provides essential information on the proper disposal procedures for this compound, in alignment with general laboratory safety and chemical handling best practices.

Key Safety Considerations:

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if swallowed or inhaled and harmful in contact with skin.

  • Irritation: Causes skin and serious eye irritation.

  • Reproductive Hazard: May damage fertility or the unborn child.

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Due to these hazards, it is imperative to handle this compound within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, extracted from its Safety Data Sheet (SDS). This information is critical for safe handling and storage.

PropertyValueSource
Boiling Point/Range 180 °C (356 °F) at 3 hPa
Density 1.17 g/cm³ at 25 °C (77 °F)
Molecular Formula C₃₄H₄₆O₁₅[1]
Molecular Weight 694.72 g/mol [1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is based on general principles of chemical waste management and should be adapted to comply with the specific guidelines and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials used for spills.

    • Place these materials in a designated, clearly labeled hazardous waste container. The container must be robust, leak-proof, and compatible with the chemical.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Use a container made of a material compatible with the solvent used (e.g., a solvent-safe plastic or glass bottle).

    • Do not mix this compound waste with other incompatible waste streams.

    • Do not dispose of this compound solutions down the drain[2]. This is crucial to prevent contamination of waterways, given its high aquatic toxicity.

2. Labeling and Storage:

  • Accurate Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The concentration and volume of the waste.

    • The associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

    • The date of waste generation.

  • Secure Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Keep the storage area locked or otherwise accessible only to authorized personnel.

3. Disposal Method:

  • Professional Disposal: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • Chemical Incineration: High-temperature incineration is the preferred method for the complete destruction of potent, bioactive organic compounds like this compound, ensuring it does not enter the environment[2].

  • Spill Cleanup: In case of a spill, carefully take up the material with a liquid-absorbent material (e.g., Chemizorb®) and place it in the designated hazardous waste container for proper disposal.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department or the designated waste management provider to schedule a pickup for the properly packaged and labeled this compound waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AngulatinB_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated Labware, Gloves) Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Secure_Storage Store in Secure Secondary Containment Collect_Solid->Secure_Storage Collect_Liquid->Secure_Storage EHS_Pickup Schedule EHS Pickup Secure_Storage->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure its disposal in a manner that is safe for both individuals and the environment.

References

Safe Handling and Disposal of Angulatin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Angulatin B, a natural product utilized in research, requires stringent safety protocols due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe laboratory environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to personal protection and engineering controls is mandatory. All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer glove.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory A NIOSH-approved respirator (e.g., N95) may be required for procedures that could generate aerosols outside of a containment device.[1][2]Minimizes the risk of inhaling hazardous particles.

II. Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline a comprehensive operational plan.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_spill Spill Management prep_ppe Don appropriate PPE prep_setup Prepare work area in a certified fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials handle_weigh Weighing and reconstitution of this compound prep_materials->handle_weigh handle_exp Perform experimental procedures handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces and equipment handle_exp->cleanup_decon spill_alert Alert others and isolate the area handle_exp->spill_alert If spill occurs cleanup_waste Segregate and dispose of cytotoxic waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in the correct order cleanup_waste->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash spill_kit Use cytotoxic spill kit spill_alert->spill_kit spill_clean Clean and decontaminate the affected area spill_kit->spill_clean spill_report Report the incident spill_clean->spill_report

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare the work area within a certified chemical fume hood. Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary equipment and reagents, including a dedicated set of pipettes and tips.

  • Handling:

    • When weighing the solid form of this compound, do so within the fume hood on a tared weigh boat.

    • For reconstitution, slowly add the solvent to the vial to avoid aerosolization.

    • All experimental procedures involving this compound, including dilutions and transfers, must be conducted within the fume hood.

  • Post-Handling and Disposal:

    • Following the completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution or a validated commercial product).

    • All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and liners, must be disposed of as cytotoxic waste in designated, clearly labeled, puncture-proof containers.

    • Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

III. Spill Management Plan

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Table 2: Spill Response Protocol for this compound

StepAction
1. Isolate Immediately alert others in the vicinity and restrict access to the spill area.
2. PPE If not already wearing it, don the appropriate PPE, including a respirator if the spill is large or involves a powder.
3. Contain Use a cytotoxic spill kit to contain the spill. For liquids, use absorbent pads. For solids, gently cover with damp absorbent material to avoid raising dust.
4. Clean Carefully clean the spill area, working from the outer edge inwards. Place all contaminated materials into the cytotoxic waste container.
5. Decontaminate Decontaminate the spill area again with an appropriate cleaning agent.
6. Dispose Dispose of all materials used for cleanup as cytotoxic waste.
7. Report Report the spill to the laboratory supervisor and the institutional safety office.

By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.